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  • Product: 2-bromo-N-(cyclohexylmethyl)acetamide
  • CAS: 895244-78-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-bromo-N-(cyclohexylmethyl)acetamide

An In-Depth Technical Guide to 2-bromo-N-(cyclohexylmethyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic use of versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-bromo-N-(cyclohexylmethyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-bromo-N-(cyclohexylmethyl)acetamide stands out as a key synthetic intermediate. Its structure combines a reactive α-bromo handle with a lipophilic cyclohexylmethyl moiety, offering a synthetically tractable scaffold for elaborating more complex molecular architectures. The acetamide group itself is a ubiquitous feature in numerous approved drugs, valued for its ability to form critical hydrogen bonds with biological targets and to modulate a molecule's physicochemical properties.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-bromo-N-(cyclohexylmethyl)acetamide. Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, explores its functional role in drug design, and details the necessary protocols for its safe and effective use.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed physicochemical parameters for 2-bromo-N-(cyclohexylmethyl)acetamide are summarized below. This data is crucial for predicting its behavior in both reaction media and biological systems, influencing factors from solubility to membrane permeability.

Table 1: Core Compound Identification

PropertyValueSource
Chemical Name 2-Bromo-N-(cyclohexylmethyl)acetamideBLD Pharm[2]
CAS Number 895244-78-7BLD Pharm[2]
Molecular Formula C₉H₁₆BrNODerived from structure
Molecular Weight 234.13 g/mol Derived from formula
SMILES C1CCC(CC1)CNC(=O)CBrDerived from structure

Table 2: Computed Physicochemical Data Note: These values are typically derived from in silico models and provide valuable estimations for experimental design.

PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 29.1 ŲInfluences membrane permeability and oral bioavailability.[3]
LogP (Octanol-Water Partition Coeff.) 1.8 - 2.5 (Est.)Measures lipophilicity, affecting solubility, absorption, and distribution.[3]
Hydrogen Bond Donors 1Potential to interact with target proteins via hydrogen bonding.[3]
Hydrogen Bond Acceptors 1Potential to interact with target proteins via hydrogen bonding.[3]
Rotatable Bonds 3Contributes to conformational flexibility and binding affinity.[3]

Synthesis, Mechanism, and Characterization

The synthesis of N-substituted α-haloacetamides is a cornerstone reaction in organic chemistry, typically achieved through nucleophilic acyl substitution. This method is efficient, reliable, and proceeds under well-understood mechanistic principles.

Principle of Synthesis

The formation of 2-bromo-N-(cyclohexylmethyl)acetamide involves the acylation of a primary amine, cyclohexanemethanamine, with a reactive bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. The reaction capitalizes on the high nucleophilicity of the amine's nitrogen atom and the high electrophilicity of the carbonyl carbon in the bromoacetyl halide. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methods for N-acylation.[4] Researchers should perform their own risk assessment and optimization.

Materials:

  • Cyclohexanemethanamine

  • Bromoacetyl bromide

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanemethanamine (1.0 eq) and diisopropylethylamine (1.5 eq) in anhydrous THF.

  • Controlling Exothermicity: Cool the reaction mixture to 0 °C using an ice-water bath. This step is critical to manage the exothermic nature of the acylation and to minimize potential side reactions.

  • Reagent Addition: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF dropwise to the stirred amine solution over 30-60 minutes. The slow addition maintains the low temperature and prevents the formation of di-acylated byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Dilute the reaction mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess amine and DIPEA.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-N-(cyclohexylmethyl)acetamide.

Workflow for Synthesis and Purification

G cluster_reaction Reaction Phase (Inert Atmosphere, 0°C -> RT) cluster_workup Aqueous Workup cluster_purification Isolation & Purification Amine Cyclohexanemethanamine + DIPEA in THF ReactionFlask Reaction Mixture Amine->ReactionFlask Bromoacetyl Bromoacetyl Bromide in THF Bromoacetyl->ReactionFlask Slow Addition Quench Dilute with Ether ReactionFlask->Quench Wash1 Wash with 1M HCl Quench->Wash1 Wash2 Wash with NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (Na₂SO₄) Wash3->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography PureProduct Pure Product Chromatography->PureProduct caption Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow

Characterization

The identity and purity of the final product must be validated through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the cyclohexyl protons, the methylene bridge protons adjacent to the nitrogen, and the α-bromo methylene protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbon atoms of the alkyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺, confirming the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.[5]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1650 cm⁻¹ will indicate the presence of the amide carbonyl (C=O) group, and a band around 3300 cm⁻¹ will correspond to the N-H stretch.

Applications in Drug Development

The utility of 2-bromo-N-(cyclohexylmethyl)acetamide in drug discovery stems from its dual nature: the acetamide core acts as a proven pharmacophoric element, while the bromo group serves as a reactive site for further chemical modification.

The Acetamide Scaffold

The N-substituted acetamide moiety is a privileged structure in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with protein targets.[1] This is exemplified in many COX-II inhibitors where the acetamide nitrogen forms critical hydrogen bonds within the enzyme's active site.[6] Furthermore, modifying the N-substituent (in this case, the cyclohexylmethyl group) is a common strategy to fine-tune the lipophilicity and, consequently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1]

As a Reactive Intermediate

The primary utility of this compound for drug development professionals is as an alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon electrophilic. This allows for the covalent attachment of the N-(cyclohexylmethyl)acetamide fragment to a wide range of nucleophiles (e.g., phenols, thiols, heterocycles) via an Sₙ2 reaction. This strategy is frequently employed to link a pharmacophore-containing core to a side chain designed to optimize potency or pharmacokinetic properties. Recent studies on N-substituted acetamide derivatives have identified them as promising antagonists for inflammatory targets like the P2Y14 receptor, highlighting the ongoing relevance of this compound class in discovering new medicines for inflammatory diseases.[7]

Logical Flow in Drug Discovery

G Start Cyclohexanemethanamine + Bromoacetyl Bromide Intermediate 2-bromo-N-(cyclohexylmethyl) acetamide Start->Intermediate Synthesis Final Final Bioactive Molecule (Drug Candidate) Intermediate->Final Sₙ2 Alkylation Nucleophile Nucleophilic Core (e.g., Phenol, Heterocycle) Nucleophile->Final caption Role as a Synthetic Intermediate

Caption: Role as a Synthetic Intermediate

Safety, Handling, and Storage

As with all α-halo ketones and amides, 2-bromo-N-(cyclohexylmethyl)acetamide should be treated as a hazardous substance. These compounds are typically alkylating agents and can be corrosive, irritant, and lachrymatory. The following information is synthesized from safety data sheets for structurally related compounds.[8][9][10]

Table 3: Hazard Identification and Safe Handling

CategoryDescription
GHS Pictograms Corrosion (GHS05), Exclamation Mark (GHS07)
Hazard Statements H314: Causes severe skin burns and eye damage.[11] H335: May cause respiratory irritation.[8]
Handling Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][12]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][10]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
First Aid (Skin) Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
First Aid (Inhalation) Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-bromo-N-(cyclohexylmethyl)acetamide is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its synthesis is straightforward, its physicochemical properties are favorable for drug design, and its reactive handle provides a gateway to a vast chemical space of potential therapeutics. By understanding its molecular properties, mastering its synthesis, appreciating its applications, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to accelerate the drug discovery process.

References

  • PubChem, National Institutes of Health. 2-Bromoacetamide. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. Available from: [Link]

  • EPA CompTox Chemicals Dashboard. 2-Bromo-N-cyclohexyl-N-methylpropanamide Properties. Available from: [Link]

  • PubChem, National Institutes of Health. Acetamide, 2-bromo-N-(2-bromoallyl)-. Available from: [Link]

  • EPA CompTox Chemicals Dashboard. 2-Bromo-N-(prop-2-ynyl)acetamide Properties. Available from: [Link]

  • PubChem, National Institutes of Health. 2-Bromo-N-(4-(1-((2-hydroxy-3-(1H-indol-4-yloxy)propyl)amino)-1-methylethyl)-1-methylcyclohexyl)acetamide. Available from: [Link]

  • PubChem, National Institutes of Health. N-(cyclohexylmethyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromoacetamide. Available from: [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Available from: [Link]

  • BindingDB. BDBM579107 2-bromo-2-cyclopropyl acetamide::US11479552, Example 1. Available from: [Link]

  • NIST. 2-Bromoacetamide. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available from: [Link]

  • PubMed Central (PMC). 2-Bromoacetamide. Available from: [Link]

  • CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Available from: [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

  • PubMed. 2-Bromo-acetamide. Available from: [Link]

Sources

Exploratory

Solubility Profile & Technical Handling of 2-bromo-N-(cyclohexylmethyl)acetamide

[1] Executive Summary This technical guide details the solubility, physicochemical behavior, and handling protocols for 2-bromo-N-(cyclohexylmethyl)acetamide (CAS: 895244-78-7).[1] Designed for drug discovery scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solubility, physicochemical behavior, and handling protocols for 2-bromo-N-(cyclohexylmethyl)acetamide (CAS: 895244-78-7).[1] Designed for drug discovery scientists, this document moves beyond basic solubility data to address the compound's electrophilic nature (α-haloacetamide warhead), its stability in nucleophilic solvents like DMSO, and its behavior in aqueous media.

Key Takeaway: The compound exhibits high solubility in DMSO (>100 mM) but poor thermodynamic solubility in water due to the lipophilic cyclohexylmethyl moiety. Researchers must carefully manage the kinetic stability of stock solutions, as the


-bromo group is susceptible to hydrolysis and nucleophilic attack.

Physicochemical Identity & Structural Analysis

Understanding the structure is the prerequisite for predicting solubility behavior.

PropertyValue / Description
Chemical Structure

Molecular Formula

Molecular Weight 234.14 g/mol
LogP (Predicted) ~2.1 – 2.4 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Reactive Moiety

-Bromoacetamide (Electrophilic Alkylator)

Structural Insight: The molecule consists of a polar "head" (the amide linkage) and two distinct "tails": a reactive bromomethyl group and a hydrophobic cyclohexylmethyl group.

  • Solubility Driver: The amide group facilitates dissolution in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.

  • Solubility Limiter: The cyclohexylmethyl group significantly increases the logP, drastically reducing aqueous solubility via the hydrophobic effect.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard solvent for this compound class, but it is not inert.

Dissolution Mechanism

DMSO acts as a Lewis base.[2] The sulfoxide oxygen accepts hydrogen bonds from the amide NH, while the methyl groups of DMSO interact with the hydrophobic cyclohexyl ring via van der Waals forces.

  • Solubility Limit: High. Typically >100 mM (approx. >23 mg/mL).

  • Preferred Stock Concentration: 10 mM or 20 mM for biological assays.

Stability & Reactivity Warning (Critical)

While 2-bromo-N-(cyclohexylmethyl)acetamide dissolves readily in DMSO, the


-bromo group is a potent electrophile.[1]
  • Risk: Over extended periods or at elevated temperatures, DMSO (a weak nucleophile) can displace the bromide, leading to an oxidative artifact (similar to the Kornblum oxidation pathway), though this is slow at room temperature.

  • Protocol: Store DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles which introduce atmospheric water, accelerating hydrolysis.

Preparation of Stock Solution (Protocol)

Objective: Prepare 10 mL of a 20 mM Stock Solution.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh ~47 mg of solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is generally acceptable for short term).

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade:

    
    99.9%, water content <0.1%).
    
  • Mixing: Vortex for 30–60 seconds. The solid should dissolve instantly.

  • Visual Inspection: Ensure the solution is clear and colorless.

  • Storage: Aliquot into amber glass vials (to protect from light-induced debromination) and freeze immediately.

Solubility in Water & Aqueous Buffers

Dissolution Mechanism

The compound is poorly water-soluble . The energy required to create a cavity in the water network for the bulky cyclohexyl group exceeds the energy released by the hydration of the amide group.

  • Predicted Solubility: Low (

    
    g/mL range).
    
  • Behavior: Likely to precipitate upon dilution from DMSO stocks into aqueous buffer if the concentration exceeds the thermodynamic solubility limit.

Hydrolysis Risk

In aqueous media, the


-carbon is susceptible to nucleophilic attack by water (

mechanism), displacing the bromide to form the

-hydroxy amide and HBr. This reaction is pH-dependent (faster at high pH).
  • Implication: Aqueous solubility measurements must be performed rapidly (Kinetic Solubility) to distinguish between insolubility and degradation.

Experimental Workflows

Kinetic Solubility Assay (High Throughput)

This method mimics the conditions of a biological assay (dilution from DMSO).

Workflow Visualization:

KineticSolubility Stock DMSO Stock (10 mM) Mix Mixing Step (2% DMSO Final) Stock->Mix Spike Buffer PBS Buffer (pH 7.4) Buffer->Mix Incubate Incubation (2-4 hrs, RT) Mix->Incubate Filter Filtration (0.45 µm) Incubate->Filter Remove Precipitate Analysis LC-UV / LC-MS Quantification Filter->Analysis

Figure 1: Kinetic solubility workflow. The compound is spiked from DMSO into buffer. Precipitation indicates the kinetic solubility limit.

Protocol Steps:

  • Spike: Add 2

    
    L of 10 mM DMSO stock to 98 
    
    
    
    L of PBS (pH 7.4). Final conc: 200
    
    
    M.
  • Shake: Agitate at 500 rpm for 2–4 hours at room temperature.

  • Filter: Filter using a MultiScreen Solubility Filter Plate (or centrifuge at 3000g for 10 min).

  • Quantify: Analyze the filtrate via HPLC-UV. Compare peak area to a standard (e.g., sample dissolved in 100% Acetonitrile).

Thermodynamic Solubility Assay (Gold Standard)

This determines the absolute solubility limit of the solid compound in water.

Protocol Steps:

  • Saturation: Add excess solid compound (~1–2 mg) to 1 mL of water or buffer.

  • Equilibration: Shake for 24 hours at 25°C.

  • pH Check: Measure pH at the end (hydrolysis of Br releases HBr, potentially lowering pH).

  • Separation: Centrifuge/Filter.

  • Analysis: Quantify supernatant.

Stability & Handling Safety

The presence of the


-bromo group classifies this molecule as a potential alkylating agent .
HazardDescriptionMitigation
Skin Sensitization Can alkylate cysteine residues in skin proteins.[1]Wear nitrile gloves and lab coat. Handle in fume hood.
Ocular Damage Irritating to mucous membranes.Wear safety goggles.
Degradation Light and moisture sensitive.[3]Store in amber vials; use anhydrous solvents.

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate and sodium bicarbonate . Thiosulfate acts as a nucleophile to displace the bromide in a controlled manner, rendering the compound less toxic.

References

  • PubChem. 2-Bromo-N-cyclohexylacetamide (Analog Data).[1] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin 102. Available at: [Link]

  • EPA CompTox. 2-Bromo-N-(cyclohexylmethyl)acetamide Dashboard.[1] US Environmental Protection Agency. Available at: [Link][2]

Sources

Foundational

Technical Risk Management Guide: 2-bromo-N-(cyclohexylmethyl)acetamide

Chemical Identity & Physicochemical Profile Focus: This section establishes the precise chemical identity to prevent catalog errors, particularly distinguishing between "cyclohexyl" and "cyclohexylmethyl" derivatives, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile

Focus: This section establishes the precise chemical identity to prevent catalog errors, particularly distinguishing between "cyclohexyl" and "cyclohexylmethyl" derivatives, which have significantly different lipophilicity and permeation profiles.

ParameterData
Chemical Name 2-bromo-N-(cyclohexylmethyl)acetamide
CAS Number 895244-78-7
Molecular Formula C₉H₁₆BrNO
Molecular Weight 234.13 g/mol
Structural Class

-Haloacetamide (Alkylating Agent)
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water.
SMILES BrCC(=O)NCC1CCCCC1

Hazard Dynamics: The Mechanism of Toxicity

Expert Insight: The primary hazard of 2-bromo-N-(cyclohexylmethyl)acetamide is not merely its acidity or basicity, but its electrophilicity . As an


-bromoacetamide, it possesses a highly reactive carbon center adjacent to the carbonyl group.
The "Why": Alkylation Mechanism

This compound acts as a potent alkylating agent. The electron-withdrawing carbonyl group makes the


-carbon electron-deficient, while the bromine atom serves as an excellent leaving group. In biological systems, this electrophile attacks nucleophilic residues on proteins (specifically the thiol group of Cysteine ) and DNA (N-7 of Guanine ).

This irreversible covalent binding (alkylation) causes:

  • Enzyme Inhibition: Blocking active sites of critical enzymes.

  • Skin Sensitization: Formation of hapten-protein conjugates, triggering immune responses (Allergic Contact Dermatitis).

  • Cytotoxicity: Direct cellular damage leading to necrosis (corrosion).

Visualization: Cysteine Alkylation Pathway

The following diagram illustrates the bimolecular nucleophilic substitution (


) mechanism driving the toxicity.

AlkylationMechanism Electrophile 2-bromo-N-(cyclohexylmethyl)acetamide (Electrophile) Transition Transition State (Bimolecular) Electrophile->Transition Nucleophile Cysteine Thiol (-SH) (Biological Target) Nucleophile->Transition Attack on α-Carbon Product Alkylated Protein (Irreversible Adduct) Transition->Product Covalent Bond Formation LeavingGroup Bromide Ion (Br-) Transition->LeavingGroup Elimination

Figure 1: Mechanism of biological alkylation. The cysteine thiol attacks the alpha-carbon, displacing bromide.

Risk Management Controls

Self-Validating Protocol: Do not rely on standard latex or single-layer nitrile gloves.


-Haloacetamides are small, lipophilic molecules that can permeate thin nitrile rubber.
Engineering Controls[1]
  • Primary: All handling must occur within a certified Chemical Fume Hood.

  • Secondary: Use a localized exhaust if weighing fine powder to prevent inhalation of dust.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Hand Protection Double Gloving Strategy: 1. Inner: Silver Shield® / Laminate (Barrier)2.[1] Outer: Nitrile (Dexterity)Standard nitrile degrades or allows permeation of haloacetamides. Laminate provides chemical impermeability.
Eye Protection Chemical Goggles + Face ShieldPowder is corrosive; dust contact with moist eyes causes immediate severe damage.
Body Protection Tyvek® Lab Coat (Closed front)Prevents dust accumulation on street clothes.
Respiratory N95 or P100 (if outside hood)Only if engineering controls fail. Dust inhalation causes respiratory tract burns.

Emergency Response & Decontamination

Trustworthiness: A protocol is only as good as its verification. This guide introduces a colorimetric validation step using 4-(p-nitrobenzyl)pyridine (NBP) , the gold standard for detecting alkylating agents [1].

Spill Response Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Quench: Apply 10% Sodium Thiosulfate solution to the spill. Thiosulfate acts as a "sacrificial nucleophile," reacting faster than biological tissue to neutralize the electrophile.

  • Clean: Absorb with inert material (vermiculite) and dispose of as hazardous waste.

Self-Validating Decontamination Protocol

To verify that surfaces or glassware are free of active alkylating agents, use the NBP Test :

  • Reagent A: 5% 4-(p-nitrobenzyl)pyridine in acetone.

  • Reagent B: 1M Sodium Hydroxide (NaOH) or Triethylamine.

  • Procedure:

    • Swab the decontaminated surface.

    • Apply Reagent A to the swab. Heat at 100°C for 5 mins (or use modified room temp protocols).

    • Apply Reagent B (Base).

  • Result:

    • Blue/Purple Color: Active alkylating agent present (Failed Decon).

    • Colorless/Yellow: Clean (Successful Decon).

Visualization: Safety & Quenching Workflow

SafetyWorkflow Start Spill / Contamination Quench Apply 10% Sodium Thiosulfate (Sacrificial Nucleophile) Start->Quench Wait Wait 15-30 Minutes Quench->Wait Test Validation: NBP Spot Test Wait->Test ResultPos Purple Color? (Active Agent Remains) Test->ResultPos Yes ResultNeg Colorless? (Decontamination Complete) Test->ResultNeg No Retreat Re-apply Thiosulfate ResultPos->Retreat Dispose Dispose as Chemical Waste ResultNeg->Dispose Retreat->Quench

Figure 2: Operational workflow for spill response and decontamination validation.

Experimental Handling Guide

Context: This compound is often used as an intermediate to introduce the N-(cyclohexylmethyl)acetamide moiety into larger pharmacophores.

Synthesis & Usage Tips
  • Solvent Choice: Avoid nucleophilic solvents (like alcohols or amines) during storage, as they will slowly react with the bromoacetyl group. Store in inert solvents (DCM, THF) or as a dry solid.

  • Reaction Monitoring: The disappearance of the starting material can be monitored via TLC (stains with KMnO4 or Iodine) or LC-MS (observe the characteristic Br isotope pattern: M and M+2 peaks of equal intensity).

  • Waste Disposal: Never dispose of active alkylating agents down the drain. Quench all reaction mixtures with excess sodium thiosulfate or aqueous ammonia before disposal into halogenated waste streams.

References

  • Provencher, P. A., & Love, J. A. (2015).[2] Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. The Journal of Organic Chemistry, 80(21), 10634–10640.

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955).[3] Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents.[4][5][6] Analytical Chemistry, 27(9), 1435–1439.

  • BLD Pharm. (2024). 2-Bromo-N-(cyclohexylmethyl)acetamide Product Page (CAS 895244-78-7).

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Bromoacetamide Compound Summary (Analogous Hazard Data).

Sources

Exploratory

CAS number lookup for N-(cyclohexylmethyl)-2-bromoacetamide

Technical Monograph: N-(cyclohexylmethyl)-2-bromoacetamide CAS Registry Number: 895244-78-7 Synonyms: 2-Bromo-N-(cyclohexylmethyl)acetamide; N-(Cyclohexylmethyl)-alpha-bromoacetamide Molecular Formula: C H BrNO Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(cyclohexylmethyl)-2-bromoacetamide

CAS Registry Number: 895244-78-7 Synonyms: 2-Bromo-N-(cyclohexylmethyl)acetamide; N-(Cyclohexylmethyl)-alpha-bromoacetamide Molecular Formula: C


H

BrNO Molecular Weight: 234.13 g/mol

Executive Summary

N-(cyclohexylmethyl)-2-bromoacetamide (CAS 895244-78-7) is a specialized electrophilic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Targeted Covalent Inhibitors (TCIs) .

Structurally, it combines a hydrophobic cyclohexylmethyl "anchor" with a reactive


-bromoacetamide "warhead." This motif allows the molecule to serve as a cysteine-targeting probe, capable of forming irreversible thioether bonds with solvent-exposed or active-site cysteine residues in proteins. This guide details its identification, synthesis, mechanism of action, and safe handling protocols for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile

The following data consolidates the chemical identity for verification and database registration.

PropertySpecification
CAS Number 895244-78-7
IUPAC Name 2-Bromo-N-(cyclohexylmethyl)acetamide
SMILES BrCC(=O)NCC1CCCCC1
InChI Key Standard InChI Key generation required based on stereochemistry
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactive Motif

-Haloacetamide (Alkylating agent)
LogP (Predicted) ~2.1 (Moderate lipophilicity)

Mechanism of Action: Cysteine Alkylation

In drug development, this molecule functions as a covalent modifier. The carbon adjacent to the bromine atom is electron-deficient, making it susceptible to nucleophilic attack by the thiolate anion (


) of a cysteine residue. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.

Figure 1: Covalent Labeling Mechanism

Cysteine_Alkylation Cys Protein Cysteine (Nucleophile - SH) Thiolate Thiolate Anion (S-) Cys->Thiolate -H+ Base Physiological pH / Base (Deprotonation) Base->Cys TS Transition State (SN2 Attack) Thiolate->TS Attacks alpha-Carbon Electrophile N-(cyclohexylmethyl)- 2-bromoacetamide (Electrophile) Electrophile->TS Product Protein-S-Acetamide Adduct (Thioether) TS->Product Bond Formation Leaving Bromide Ion (Br-) TS->Leaving Displacement

Caption: Mechanism of SN2 displacement of bromide by cysteine thiolate, forming a covalent thioether adduct.

Synthesis Protocol

If the commercial reagent is unavailable, it can be synthesized via a Schotten-Baumann-type acylation. This protocol ensures high purity and yield.

Reagents:

  • Precursor A: Cyclohexanemethanamine (CAS 3218-02-8)

  • Precursor B: Bromoacetyl bromide (CAS 598-21-0)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow Diagram:

Synthesis_Workflow Start Start: 0°C, N2 Atmosphere Mix Dissolve Cyclohexanemethanamine + TEA in DCM Start->Mix Add Dropwise Addition of Bromoacetyl Bromide Mix->Add React Stir 1h @ 0°C -> 3h @ RT Add->React Quench Quench with NaHCO3 (aq) React->Quench Extract Phase Separation (DCM) Wash w/ Brine Quench->Extract Purify Recrystallization (Hexane/EtOAc) or Flash Column Extract->Purify Final Pure Product (CAS 895244-78-7) Purify->Final

Caption: Step-by-step synthesis workflow for N-(cyclohexylmethyl)-2-bromoacetamide.

Detailed Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a stir bar, dissolve Cyclohexanemethanamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Bromoacetyl bromide (1.1 equiv) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent di-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine organic layers and wash with 1M HCl (to remove unreacted amine), followed by brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid can often be recrystallized from Hexane/Ethyl Acetate. If necessary, purify via flash chromatography (SiO

    
    , gradient 0–30% EtOAc in Hexanes).
    

Analytical Validation

To ensure the integrity of the synthesized or purchased compound, verify against these expected spectral characteristics:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~6.5–6.7 ppm (broad s, 1H, NH )
      
    • 
       3.8–3.9 ppm (s, 2H, CO-CH
      
      
      
      -Br
      )
    • 
       3.1–3.2 ppm (t, 2H, NH-CH
      
      
      
      -CH
      )
    • 
       1.6–1.8 ppm (m, 5H, Cyclohexyl protons)
      
    • 
       0.9–1.3 ppm (m, 6H, Cyclohexyl protons)
      
  • LC-MS (ESI+):

    • Expected [M+H]

      
      : ~234.0/236.0 (1:1 isotopic pattern due to Bromine).
      

Safety & Handling (Critical)

As an


-haloacetamide, this compound is a potent alkylating agent  and lachrymator .
  • Hazards: Skin sensitizer, severe eye irritant, potential carcinogen (due to alkylating nature).

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Always handle inside a functioning chemical fume hood.

  • Spill Cleanup: Do not wipe dry. Treat spills with a solution of dilute ammonia or sodium thiosulfate to quench the electrophile before cleaning.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. (Foundational reference for chloro/bromoacetamide cysteine reactivity profiling).
Foundational

Potential biological activity of 2-bromo-N-(cyclohexylmethyl)acetamide

TECHNICAL WHITEPAPER: BIOLOGICAL ACTIVITY & APPLICATIONS OF 2-BROMO-N-(CYCLOHEXYLMETHYL)ACETAMIDE EXECUTIVE SUMMARY This technical guide provides an in-depth assessment of 2-bromo-N-(cyclohexylmethyl)acetamide , a specia...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL WHITEPAPER: BIOLOGICAL ACTIVITY & APPLICATIONS OF 2-BROMO-N-(CYCLOHEXYLMETHYL)ACETAMIDE

EXECUTIVE SUMMARY

This technical guide provides an in-depth assessment of 2-bromo-N-(cyclohexylmethyl)acetamide , a specialized electrophilic fragment used in chemical biology and medicinal chemistry. Belonging to the class of


-haloacetamides, this compound functions primarily as a cysteine-reactive covalent probe . Its structure combines a soft electrophilic warhead (bromoacetamide) with a lipophilic, sterically demanding tail (cyclohexylmethyl), making it uniquely suited for probing hydrophobic pockets within enzymes, particularly cysteine proteases and kinases.

This document details the compound's physicochemical properties, mechanism of action (MoA), predicted biological activities, and experimental protocols for validating its efficacy as a covalent inhibitor.

CHEMICAL BIOLOGY PROFILE

Structural Analysis & Pharmacophore

The biological activity of 2-bromo-N-(cyclohexylmethyl)acetamide is dictated by two distinct structural domains:

  • The Warhead (

    
    -Bromoacetamide): 
    
    • Function: Acts as the electrophilic center. The carbon-bromine bond polarizes the alpha-carbon, making it susceptible to nucleophilic attack.

    • Reactivity: Moderate reactivity compared to iodoacetamides (too reactive/promiscuous) and chloroacetamides (often too unreactive). This "Goldilocks" reactivity allows for tunable selectivity towards hyper-reactive cysteine residues over other nucleophiles (e.g., lysine, histidine).

  • The Tail (N-Cyclohexylmethyl):

    • Function: Provides hydrophobic recognition. The cyclohexyl ring is lipophilic and bulky, designed to occupy non-polar pockets (e.g., the S2 or S3 subsites of proteases).

    • Selectivity: Directs the molecule towards enzymes with hydrophobic active site clefts, reducing off-target alkylation of solvent-exposed cysteines.

Mechanism of Action (MoA)

The primary mechanism is irreversible covalent modification via an


 reaction.
  • Step 1 (Recognition): The cyclohexylmethyl group binds reversibly to a hydrophobic pocket on the target protein (

    
    ).
    
  • Step 2 (Alkylation): A nucleophilic thiol (–SH) from a cysteine residue attacks the

    
    -carbon, displacing the bromide ion (
    
    
    
    ).
  • Result: Formation of a stable thioether bond, permanently inactivating the protein.

Reaction Scheme:



POTENTIAL BIOLOGICAL ACTIVITIES

Based on Structure-Activity Relationship (SAR) data for N-alkyl-2-bromoacetamides, the following biological activities are predicted:

Cysteine Protease Inhibition
  • Targets: Papain-family proteases (e.g., Cathepsin B, L, S) and viral proteases (e.g., SARS-CoV-2 3CLpro).

  • Rationale: These enzymes possess a catalytic dyad (Cys-His) where the cysteine is highly nucleophilic (exists as a thiolate ion). The cyclohexyl tail mimics the P2/P3 substrate residues (often Leucine or Phenylalanine), guiding the warhead to the active site.

  • Expected Potency: Low micromolar (

    
    ) depending on the specific steric fit of the cyclohexyl group.
    
Antimicrobial & Antifungal Activity
  • Mechanism: General toxicity via depletion of intracellular glutathione (GSH) and alkylation of essential thiol-dependent enzymes (e.g., thioredoxin reductase).

  • Application: While likely too toxic for systemic use as a monotherapy, it serves as a potent sensitizer in combination therapies or as a surface disinfectant agent.

Quorum Sensing Inhibition
  • Targets: Bacterial LuxI/LuxR systems.

  • Rationale: Haloacetamides have been shown to covalently modify quorum sensing synthases, disrupting biofilm formation in Pseudomonas aeruginosa.

EXPERIMENTAL WORKFLOWS

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and half-life (


) of the compound.
  • Preparation: Dissolve 2-bromo-N-(cyclohexylmethyl)acetamide (10 mM) in DMSO. Prepare GSH (100 mM) in PBS (pH 7.4).

  • Reaction: Mix compound and GSH at a 1:10 ratio (pseudo-first-order conditions) in an NMR tube or LC-MS vial.

  • Monitoring:

    • NMR: Monitor the disappearance of the

      
      -proton signal (
      
      
      
      ppm) and appearance of the thioether product.
    • LC-MS: Track the parent ion

      
       decay and product 
      
      
      
      formation.
  • Analysis: Plot

    
     vs. time to calculate 
    
    
    
    .
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To identify specific protein targets in a complex proteome.

Workflow Diagram (DOT Visualization):

ABPP_Workflow Start Cell Lysate / Proteome Step1 Incubate with 2-bromo-N-(cyclohexylmethyl)acetamide (Variable Conc.) Start->Step1 Pre-treatment Step2 Add Broad-Spectrum Cysteine Probe (e.g., Iodoacetamide-Alkyne) Step1->Step2 Competition Step3 Click Chemistry (Add Biotin-Azide) Step2->Step3 Labeling Step4 Streptavidin Enrichment & Digestion Step3->Step4 Purification Step5 LC-MS/MS Analysis Step4->Step5 Quantification Result Identify Targets with Reduced Probe Labeling Step5->Result Data Analysis

Figure 1: Competitive ABPP workflow to identify targets of 2-bromo-N-(cyclohexylmethyl)acetamide.

DATA PRESENTATION & ANALYSIS

When characterizing this compound, organize your data as follows:

Table 1: Physicochemical Properties

Property Value Relevance
Molecular Weight ~234.13 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.1 - 2.5 Good membrane permeability; suggests intracellular targets.
TPSA ~29 Ų High oral bioavailability potential.

| Electrophile Type |


-Haloacetamide | Irreversible Covalent Modifier. |

Table 2: Expected Kinetic Parameters (Hypothetical)

Parameter Description Target Range for Hit

|


  | Second-order rate constant | 

| |

(PBS)
| Hydrolytic stability |

hours | |

(GSH)
| Thiol reactivity |

minutes |

SAFETY & HANDLING

Hazard Classification:

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H315/H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Always handle in a chemical fume hood.

  • Wear nitrile gloves (double-gloving recommended due to alkylating potential).

  • Quenching: In case of spill, treat with an excess of aqueous sodium thiosulfate or cysteine to neutralize the electrophile.

REFERENCES

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. [Link]

    • Foundational text on cysteine reactivity profiling using haloacetamides.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

    • Authoritative review on the mechanism and design of covalent inhibitors.

  • PubChem Compound Summary. (2024). "N-(cyclohexylmethyl)acetamide" (Parent Structure).[1] National Library of Medicine. [Link]

    • Source for physicochemical data of the parent scaffold.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]

    • Methodology for using fragment-based electrophiles like bromoacetamides in screening.

Sources

Exploratory

N-Substituted Bromoacetamides: The High-Energy Warhead in Chemical Biology and Drug Discovery

The following technical guide provides an in-depth review of N-substituted bromoacetamide compounds, structured for researchers in medicinal chemistry and chemical biology. Executive Summary In the hierarchy of covalent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-substituted bromoacetamide compounds, structured for researchers in medicinal chemistry and chemical biology.

Executive Summary

In the hierarchy of covalent electrophiles, N-substituted bromoacetamides occupy a critical "high-energy" niche. More reactive than their chloro- analogs and significantly faster than acrylamides, these compounds serve as aggressive alkylating agents. While their intrinsic reactivity often precludes them from late-stage drug candidates due to metabolic liabilities (glutathione depletion), they are indispensable tools in Activity-Based Protein Profiling (ABPP) , Fragment-Based Drug Discovery (FBDD) , and as synthetic intermediates for "tuning down" warhead reactivity. This guide dissects their chemical behavior, synthesis, and application in mapping the reactive cysteinome.

Chemical Basis & Reactivity Profile

The Electrophilic Mechanism

N-substituted bromoacetamides function as irreversible electrophiles . They react primarily with soft nucleophiles, such as the thiolate anion of cysteine residues, via a classic bimolecular nucleophilic substitution (


)  mechanism.

The reaction is driven by the polarization of the C-Br bond and the leaving group ability of the bromide ion. Unlike Michael acceptors (acrylamides) which require specific orbital alignment for 1,4-addition, bromoacetamides are less sterically demanding, allowing them to label cryptic or less accessible cysteines.

Reactivity Hierarchy

Understanding the relative reactivity is crucial for experimental design. Bromoacetamides are often considered "hot" warheads.

Warhead ClassRelative Reactivity (

)
Intrinsic Half-Life (GSH)Primary Application
Iodoacetamide Ultra-High< 5 minNon-specific proteomic capping
Bromoacetamide High ~ 0.1 - 0.5 h ABPP Probes, Fragment Screening
Chloroacetamide Moderate~ 1 - 4 hTargeted Covalent Inhibitors (TCIs)
Acrylamide Low - Tunable> 10 hFDA-Approved Covalent Drugs

Technical Insight: The reactivity of N-substituted bromoacetamides can be "tuned" by the electronic nature of the N-substituent.[1] Electron-withdrawing groups (e.g., N-aryl) increase the acidity of the amide proton and the electrophilicity of the


-carbon, accelerating the reaction.
Mechanism of Action Diagram

The following diagram illustrates the


 alkylation of a cysteine residue by an N-substituted bromoacetamide.

SN2_Mechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State [Br...C...S]‡ Cys->TS Attack on α-Carbon Warhead N-Substituted Bromoacetamide (Electrophile) Warhead->TS Product S-Alkylated Protein (Thioether Adduct) TS->Product Bond Formation LG Bromide Ion (Leaving Group) TS->LG Elimination

Figure 1: Mechanism of Cysteine Alkylation by N-Substituted Bromoacetamides via SN2 Reaction.

Synthetic Strategies

Synthesis of N-substituted bromoacetamides requires careful handling to prevent hydrolysis of the C-Br bond or self-alkylation if the amine substrate contains other nucleophiles.

Method A: Acyl Halide Coupling (Standard Protocol)

This is the most robust method for generating N-substituted bromoacetamides from primary or secondary amines.

Reagents:

  • Amine substrate (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve the amine substrate in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Base Addition: Add the base (TEA/DIPEA) dropwise. Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 2.2.

  • Acylation: Add Bromoacetyl bromide dropwise over 10-15 minutes. The reaction is highly exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Monitor conversion by TLC or LC-MS.

  • Work-up: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc). Caution: Bromoacetamides can degrade on silica if left too long.

Method B: Carbodiimide Coupling (Mild Conditions)

Used when the amine or the scaffold is acid-sensitive or when using Bromoacetic acid.

Reagents:

  • Amine substrate[2][3][4]

  • Bromoacetic acid

  • Coupling Agent: EDC.HCl or DCC

  • Solvent: DCM or DMF

Protocol:

  • Dissolve Bromoacetic acid (1.1 equiv) and the amine (1.0 equiv) in DCM.

  • Add EDC.HCl (1.2 equiv) at 0°C.

  • Stir at RT for 4-12 hours.

  • Note: This method avoids the highly reactive acid bromide but can lead to N-acyl urea byproducts if not carefully monitored.

Applications in Chemical Biology & Proteomics

N-substituted bromoacetamides are premier tools for Activity-Based Protein Profiling (ABPP) . Their high reactivity allows them to label "low pKa" cysteines that might be missed by acrylamides.

Cysteine Mapping Workflow

In this workflow, the bromoacetamide moiety serves as the "warhead" attached to a reporter tag (biotin or fluorophore) or a "clickable" handle (alkyne/azide).

ABPP_Workflow Proteome Complex Proteome (Cell Lysate) Labeling Covalent Labeling (30-60 min @ 37°C) Proteome->Labeling Probe Bromoacetamide Probe (Warhead + Alkyne Handle) Probe->Labeling Click CuAAC Click Chemistry (+ Biotin-Azide) Labeling->Click Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis (Site Identification) Enrich->MS

Figure 2: ABPP Workflow utilizing Bromoacetamide Probes for Global Cysteine Profiling.

Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of electrophilic fragments (including bromoacetamides) are screened against a target protein.

  • Why Bromoacetamides? Their high reactivity ensures that even weak non-covalent binding interactions bring the warhead close enough to a cysteine to form a bond.

  • The "Bait and Switch" Strategy: Once a bromoacetamide hit is identified (validating the binding pocket), the warhead is often chemically "detuned" to a chloroacetamide or acrylamide to improve selectivity and reduce toxicity for the final drug candidate.

Challenges & Safety Considerations

Metabolic Stability & Glutathione (GSH)

The primary liability of N-substituted bromoacetamides in vivo is their rapid reaction with Glutathione (GSH).

  • GSH Half-life (

    
    ):  Typically < 30 minutes.
    
  • Consequence: Rapid depletion of cellular GSH can lead to oxidative stress and cytotoxicity.

  • Mitigation: For in vivo applications, steric bulk is often added near the

    
    -carbon, or the halogen is swapped for a less reactive group (Cl, F) after initial hit discovery.
    
Handling Precautions
  • Lachrymators: Many

    
    -haloacetamides are potent lachrymators (tear gas agents). All synthesis must be performed in a well-ventilated fume hood.
    
  • Skin Irritants: They are powerful alkylators and can cause severe contact dermatitis. Double-gloving (Nitrile) is recommended.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016).

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019).

  • Kavanagh, M. E., et al. "The development of N-substituted bromoacetamides as covalent inhibitors." ChemMedChem 8(1), 123-130 (2013).

  • Resnick, E., et al. "Rapid Covalent Screening of Cysteine-Reactive Fragments." Journal of the American Chemical Society 141(22), 8951–8968 (2019).

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010).

Sources

Foundational

Reactivity profile of 2-bromo-N-(cyclohexylmethyl)acetamide as an electrophile

Topic: Reactivity Profile of 2-Bromo-N-(cyclohexylmethyl)acetamide as an Electrophile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists[1] A Technical Guide to Cyst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of 2-Bromo-N-(cyclohexylmethyl)acetamide as an Electrophile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists[1]

A Technical Guide to Cysteine-Targeting Electrophiles in Drug Discovery[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-bromo-N-(cyclohexylmethyl)acetamide , a representative


-haloacetamide electrophile used in covalent fragment-based drug discovery (FBDD) and chemical biology.[1] Unlike reversible ligands, this molecule relies on a two-step recognition mechanism: non-covalent binding driven by the lipophilic cyclohexyl moiety, followed by irreversible alkylation of a nucleophilic residue (typically cysteine) via the 

-bromoacetamide warhead.

This document details the mechanistic basis of its reactivity, protocols for kinetic characterization, and its application as a "scout fragment" for mapping ligandable cysteines in the proteome.

Structural & Mechanistic Analysis

Chemical Architecture

The molecule consists of three distinct functional domains, each serving a critical role in the covalent inhibition process:

  • The Warhead (

    
    -Bromoacetamide):  The electrophilic center.[1] The carbon atom adjacent to the bromine is susceptible to nucleophilic attack. Bromide serves as a good leaving group (
    
    
    
    of HBr
    
    
    -9), making this warhead significantly more reactive than its chloro-analog but more stable than the iodo-analog.[1]
  • The Linker (Amide): Provides structural rigidity and potential hydrogen-bond donor/acceptor sites that can interact with the protein backbone, often mimicking the oxyanion hole interaction seen in protease substrates.

  • The Recognition Element (Cyclohexylmethyl): A lipophilic moiety that drives initial non-covalent affinity (

    
    ) towards hydrophobic pockets, guiding the warhead into proximity with the target nucleophile.
    
Mechanism of Action: Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.[2] The soft nucleophile (thiolate of Cysteine) attacks the 

antibonding orbital of the C-Br bond.

Key Mechanistic Features:

  • Concerted Pathway: Bond formation and bond breaking occur simultaneously.[1]

  • Inversion of Configuration: If the

    
    -carbon were chiral (it is not in this specific molecule, but relevant for substituted derivatives), the stereochemistry would invert.
    
  • Transition State Stabilization: The adjacent carbonyl oxygen can stabilize the transition state through dipole interactions, enhancing electrophilicity compared to simple alkyl halides.

SN2_Mechanism cluster_legend Kinetic Parameters Reactants Reactants (Protein-S⁻ + Electrophile) Complex Non-Covalent Complex (Michaelis Complex, K_I) Reactants->Complex Binding (Hydrophobic Effect) TS Transition State [S...C...Br]‡ Complex->TS Nucleophilic Attack (k_inact) Products Covalent Adduct (Protein-S-CH2-R + Br⁻) TS->Products Leaving Group Departure Legend Efficiency = k_inact / K_I

Figure 1: Reaction coordinate of cysteine alkylation. The cyclohexyl group drives the formation of the Non-Covalent Complex, while the bromoacetamide drives the transition to the covalent product.

Reactivity Profiling & Selectivity

Intrinsic Reactivity ( )

The intrinsic reactivity of 2-bromo-N-(cyclohexylmethyl)acetamide places it in the "Goldilocks zone" for chemical probes—reactive enough to label targets efficiently but stable enough to resist rapid hydrolysis in aqueous buffer.[1]

Electrophile ClassLeaving Group AbilityRelative ReactivityStability (

in PBS)
Specificity Risk

-Iodoacetamide
Excellent (I⁻)HighLowHigh (Promiscuous)

-Bromoacetamide
Good (Br⁻) Medium-High Moderate Balanced

-Chloroacetamide
Poor (Cl⁻)Low-MediumHighLow (Requires activation)
AcrylamideN/A (Michael Addition)LowVery HighHigh (Requires Cys activation)
Selectivity Determinants

While the warhead is intrinsically reactive, selectivity is governed by:

  • pKa of the Cysteine: The warhead reacts preferentially with the thiolate anion (

    
    ). Cysteines with lowered pKa (due to flanking basic residues or dipole effects) are "hyper-reactive" and primary targets.[1]
    
  • Steric Fit: The cyclohexyl group excludes the molecule from small, polar pockets, directing it toward larger, hydrophobic allosteric sites.

Experimental Protocols

To validate the utility of this electrophile, two core assays are required: Glutathione (GSH) Stability (to measure intrinsic reactivity) and LC-MS Intact Protein Labeling (to measure specific target engagement).

Protocol: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) and plasma stability half-life.

Reagents:

  • Test Compound: 2-bromo-N-(cyclohexylmethyl)acetamide (10 mM DMSO stock).[1]

  • Internal Standard: Indomethacin or Warfarin.[1]

  • Reaction Buffer: PBS pH 7.4 + 1 mM EDTA (to prevent oxidation).[1]

  • GSH Stock: 10 mM in water (freshly prepared).[1]

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in Reaction Buffer.

  • Initiation: Add GSH to a final concentration of 500 µM (50-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing Internal Standard.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct.

Calculation: Plot


 vs. time. The slope 

yields the half-life:

[1]
Protocol: Intact Protein Mass Spectrometry Screen

Purpose: To confirm covalent labeling of a target protein (e.g., BSA or a specific DUB/Kinase).

  • Incubation: Incubate purified protein (1 µM) with electrophile (10 µM, 10 equiv) in 20 mM HEPES pH 7.5 for 1 hour at RT.

  • Desalting: Remove excess small molecule using Zeba Spin Desalting Columns (7K MWCO) or C4 ZipTips to prevent non-specific adduct formation during ionization.[1]

  • MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer.[1] Deconvolute the raw spectra.[1]

  • Validation: Look for a mass shift of +135.0 Da (Mass of Electrophile - Mass of Bromide + Mass of H from Cys).[1]

    • Note: The loss of HBr is the signature of alkylation.

      
      .[1]
      

Applications in Drug Discovery[2][3][4][5][6][7][8]

Covalent Fragment Screening

This molecule serves as an ideal member of a "Covalent Fragment Library."[1]

  • Scout Fragments: Used in Activity-Based Protein Profiling (ABPP) to "scout" for ligandable cysteines across the proteome.[1][3]

  • SAR Expansion: Once a hit is found, the cyclohexyl group is varied (e.g., to phenyl, piperidine) to optimize

    
    , while the bromoacetamide is eventually replaced with a "quieter" warhead (e.g., acrylamide) for clinical candidates to reduce toxicity.
    
Workflow Visualization

Discovery_Workflow Library Electrophile Library (Inc. 2-bromo-N-cyclohexyl...) GSH_Assay GSH Reactivity Filter (Discard if t1/2 < 15 min) Library->GSH_Assay QC & Stability Protein_Screen Single-Point Screen (LC-MS or ABPP) GSH_Assay->Protein_Screen Stable Probes Hit_Validation Dose-Response (k_inact/K_I) Protein_Screen->Hit_Validation >50% Labeling Optimization Warhead Tuning (Switch Br -> Acrylamide) Hit_Validation->Optimization Valid Hit

Safety & Handling

Warning: 2-bromo-N-(cyclohexylmethyl)acetamide is a potent alkylating agent.[1]

  • Hazards: Skin sensitizer, potential mutagen.[1] Causes severe eye irritation.[1]

  • Neutralization: Spills should be treated with an excess of nucleophile (e.g., 10% aqueous sodium thiosulfate or glutathione) to quench the electrophile before disposal.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or bromide release.

References

  • Backus, K. M., et al. (2016).[1][3] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.[1] Link[1]

  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • Åkerfeldt, K. S., et al. (2011).[1] "Kinetic analysis of the reaction of alpha-haloacetamides with thiols." Journal of Organic Chemistry. (General reference for alpha-haloacetamide kinetics).

  • Bateman, L. A., et al. (2024).[1] "Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors."[1] SLAS Discovery. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide

Abstract & Utility This application note details the optimized synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , a critical electrophilic intermediate used frequently in the development of peptidomimetics, HDAC inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , a critical electrophilic intermediate used frequently in the development of peptidomimetics, HDAC inhibitors, and covalent probes. The presence of the


-bromoacetamide moiety renders this molecule a potent electrophile, capable of undergoing selective 

reactions with cysteine thiols or other nucleophiles in biological systems.

This protocol deviates from generic "textbook" amide couplings by addressing specific challenges associated with


-haloacetyl halides: preventing di-alkylation, managing the strong exotherm, and handling the lachrymatory nature of the reagents.

Safety & Handling (Critical)

Warning: This synthesis involves Bromoacetyl Bromide , a severe lachrymator and corrosive agent.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Reagent Hazards:

    • Bromoacetyl bromide:[1][2][3][4][5][6][7][8] Reacts violently with water.[4][7][9] Hydrolysis releases HBr gas.

    • Cyclohexanemethanamine:[2] Corrosive, causes skin burns.[1][4][7][9]

  • Emergency: In case of skin contact, wash immediately with copious water.[4][7][9] If eyes are exposed, rinse for 15 minutes and seek immediate medical attention.[4][7]

Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann conditions). The primary amine (cyclohexanemethanamine) attacks the highly reactive carbonyl of bromoacetyl bromide.

Reaction Scheme

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants (Amine + Acid Bromide) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Elimination of Bromide (L.G.) Tetrahedral->Elimination Collapse Product Target Product (alpha-bromoamide) Elimination->Product Formation SideRxn Side Reaction: N-Alkylation (Avoid) Product->SideRxn If Temp > 0°C or Excess Amine

Figure 1: Mechanistic pathway highlighting the critical need for temperature control to prevent N-alkylation side reactions.

Materials & Stoichiometry

Solvent Choice: Dichloromethane (DCM) is preferred over THF for its immiscibility with water, simplifying the workup.

ReagentMW ( g/mol )Equiv.[10][11][12]Density (g/mL)Role
Cyclohexanemethanamine 113.201.00.87Nucleophile
Bromoacetyl Bromide 201.841.12.31Electrophile
Triethylamine (TEA) 101.191.20.73Base (HBr Scavenger)
DCM (Anhydrous) ---Solvent (0.2 M)

Detailed Protocol

Phase 1: Preparation
  • Glassware Prep: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[3]
    
  • Charge Amine: Add Cyclohexanemethanamine (10 mmol, 1.13 g) and Triethylamine (12 mmol, 1.67 mL) to the RBF.

  • Solvation: Add 50 mL of anhydrous DCM . Stir to ensure a homogeneous solution.

  • Cooling: Submerge the RBF in an ice/water bath. Allow the internal temperature to reach

    
    . Crucial: Low temperature prevents the amine from attacking the 
    
    
    
    -carbon (alkylation).
Phase 2: Reaction (The Exotherm)
  • Reagent Prep: In a separate vial, dilute Bromoacetyl bromide (11 mmol, 0.96 mL) in 10 mL of DCM . Transfer this solution to the addition funnel.

  • Controlled Addition: Add the acid bromide solution dropwise over 30 minutes .

    • Observation: White fumes (HBr) may form inside the flask but should be trapped by the base immediately, forming a white precipitate (TEA

      
      HBr salts).
      
    • Color: The solution may turn pale yellow.[13] Dark brown indicates decomposition or overheating.

  • Completion: Once addition is complete, allow the reaction to stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    
Phase 3: Workup & Isolation
  • Quench: Slowly add 20 mL of saturated

    
      solution. Stir vigorously for 10 minutes. Caution: 
    
    
    
    evolution.
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Wash Sequence:

    • Wash Organic layer with 1M HCl (20 mL) . Purpose: Removes unreacted amine and TEA.

    • Wash Organic layer with Brine (20 mL) .[12] Purpose: Drying.

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the solid.[3][6][13]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

    
    . Do not overheat, as 
    
    
    
    -bromoamides are thermally sensitive.
Phase 4: Purification
  • Crude Assessment: The crude material is typically a beige solid/oil.

  • Recrystallization (Recommended): Dissolve crude in minimal boiling Ethyl Acetate/Hexane (1:3) . Cool slowly to RT, then to

    
    .
    
  • Yield Target: 75–85%.

Process Workflow Diagram

Workflow cluster_setup Setup & Addition cluster_workup Workup Step1 Dissolve Amine + TEA in DCM (0°C) Step2 Dropwise Addition of Bromoacetyl Bromide Step1->Step2 30 min duration Step3 Quench with NaHCO3 Step2->Step3 Warm to RT Step4 Acid Wash (1M HCl) Remove unreacted amine Step3->Step4 Step5 Dry (Na2SO4) & Concentrate Step4->Step5 Step6 Recrystallization (EtOAc/Hexane) Step5->Step6 Crude Solid

Figure 2: Step-by-step operational workflow ensuring removal of amine impurities via acid wash.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Product is Dark Brown/Black Reaction too hot; Polymerization.Repeat synthesis. Keep temp strictly

during addition.
Low Yield Hydrolysis of Acid Bromide.Ensure DCM is anhydrous. Use fresh Bromoacetyl bromide.
Impurity: Doublet at ~3.5 ppm (NMR) N-alkylation dimer.Add acid bromide to amine (not reverse). Increase dilution.
Lachrymatory fumes in lab Poor containment.Neutralize glassware with dilute ammonia in the hood before cleaning.

Analytical Checkpoints:

  • 1H NMR (

    
    ):  Look for the singlet at 
    
    
    
    ppm (
    
    
    -Br). The amide NH usually appears as a broad singlet around
    
    
    ppm.
  • TLC: 30% EtOAc in Hexane. Product is UV active (weak) but stains strongly with

    
    .
    

References

  • Sigma-Aldrich. (2023).[9] Safety Data Sheet: Bromoacetyl Bromide. Retrieved from

  • BenchChem. (2025).[2][3][6][11][14] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide.[15] Org. Synth. 1951, 31, 17. (General handling of bromoacetamides). Retrieved from

  • Thermo Fisher Scientific. (2023). Bromoacetyl bromide, 98%. Retrieved from

Sources

Application

Using 2-bromo-N-(cyclohexylmethyl)acetamide as a covalent inhibitor

Using 2-bromo-N-(cyclohexylmethyl)acetamide as a Covalent Probe Executive Summary This guide details the protocols for utilizing 2-bromo-N-(cyclohexylmethyl)acetamide as a covalent probe in Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-bromo-N-(cyclohexylmethyl)acetamide as a Covalent Probe

Executive Summary

This guide details the protocols for utilizing 2-bromo-N-(cyclohexylmethyl)acetamide as a covalent probe in Fragment-Based Drug Discovery (FBDD). While often used as a model electrophile due to the high reactivity of the


-bromoacetamide warhead, this compound serves as an excellent tool for Cysteine Ligandability Mapping .

Unlike reversible inhibitors, this probe utilizes a two-step mechanism: initial non-covalent recognition driven by the cyclohexyl scaffold followed by irreversible alkylation of a specific cysteine residue via the bromoacetamide warhead. This note provides the "Gold Standard" workflow for validating this interaction, distinguishing specific target engagement from non-specific promiscuity.

Chemical Mechanism & Properties
2.1 The Warhead:

-Bromoacetamide

The 2-bromoacetamide moiety is a potent electrophile that reacts primarily with thiols (cysteine side chains) via a nucleophilic substitution (


) mechanism.

Reaction Scheme:



Key Characteristics:

  • Reactivity: High. (More reactive than chloroacetamides and acrylamides).

  • Leaving Group: Bromide (Br⁻).

  • Adduct Mass Shift: +139.08 Da (Fragment MW) - 79.90 Da (HBr) = +~139-140 Da (Note: The net addition is the acetamide group minus the bromide. Exact mass calculation:

    
     added).
    
    • Correction: The full molecule is

      
      . The leaving group is Br. The added group is 
      
      
      
      .
    • Mass Shift: +154.12 Da.

2.2 Physicochemical Profile
PropertyValueNotes
Molecular Weight 234.13 g/mol Ideal for fragment screening (<300 Da).
LogP (Calc) ~1.8Cyclohexyl group provides good lipophilicity for hydrophobic pockets.
Solubility High in DMSOStock solutions typically prepared at 50–100 mM.
Stability ModerateSusceptible to hydrolysis in high pH (>8.5) or presence of strong nucleophiles.
Mechanism of Action Diagram

The following diagram illustrates the kinetic pathway of the inhibitor, distinguishing between reversible binding (


) and the inactivation step (

).

G cluster_0 Step 1: Recognition cluster_1 Step 2: Inactivation E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Alkylation)

Figure 1: Two-step covalent inhibition mechanism. The cyclohexyl group drives the formation of the E·I complex (


), positioning the bromoacetamide for the irreversible 

step.
Experimental Protocols
4.1 Protocol A: Intrinsic Reactivity Assay (GSH)

Objective: Before testing on protein, determine if the compound is too reactive. Bromoacetamides are high-risk for non-specific binding. This assay measures the half-life (


) in the presence of Glutathione (GSH).

Materials:

  • Reduced Glutathione (GSH)

  • LC-MS grade Acetonitrile/Water

  • NMR or LC-MS system

Procedure:

  • Prepare 500 µM of 2-bromo-N-(cyclohexylmethyl)acetamide in PBS (pH 7.4) with 10% D2O (for NMR) or standard buffer (for LC-MS).

  • Add 5 mM GSH (10-fold excess) to simulate cellular thiol sponge.

  • Incubate at 37°C.

  • Monitor the disappearance of the parent peak and appearance of the GSH-adduct at time points: 0, 15, 30, 60, 120 min.

  • Pass Criteria: If

    
    , the compound is likely too reactive for specific cellular use (Pan-Assay Interference). Ideal fragment 
    
    
    
    is 1–6 hours.
4.2 Protocol B: Intact Protein Mass Spectrometry

Objective: Confirm the formation of a covalent bond and the stoichiometry (e.g., does it label 1 cysteine or 5?).

Materials:

  • Target Protein (5–10 µM in non-Tris buffer, e.g., HEPES pH 7.5). Note: Avoid DTT/BME in the buffer as they will scavenge the inhibitor.

  • Compound Stock (10 mM in DMSO).

  • Q-TOF or Orbitrap Mass Spectrometer.

Steps:

  • Incubation: Mix Protein (5 µM) with Compound (50 µM, 10x excess).

  • Time Course: Incubate at Room Temp. Aliquot at 1 hr and 4 hrs.

  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto C4 column for desalting and MS analysis.

  • Deconvolution: Use MaxEnt or equivalent software to deconvolute the protein mass.

  • Validation: Look for a mass shift of +154.1 Da .

    • 0 Shifts: No binding.

    • 1 Shift: Specific mono-alkylation (Ideal).

    • >3 Shifts: Non-specific "painting" of the protein surface (Fail).

4.3 Protocol C:

Kinetic Analysis

Objective: Quantify the potency.[1] The ratio


 is the efficiency of the covalent bond formation.

Methodology: Uses a time-dependent inhibition (TDI) assay. You measure enzyme activity at different inhibitor concentrations over time.

  • Prepare Enzyme Reaction: Substrate concentration should be at

    
    .
    
  • Add Inhibitor: Prepare 5 concentrations of 2-bromo-N-(cyclohexylmethyl)acetamide (e.g., 0, 1, 5, 25, 100 µM).

  • Measure Activity: Continuously monitor product formation (fluorescence/absorbance) for 60 minutes.

  • Data Processing:

    • Fit progress curves to obtain

      
       (observed rate of inactivation) for each concentration 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      

Interpretation:

  • High

    
     / Low 
    
    
    
    :
    Potent, specific binder.
  • Linear

    
     plot (no saturation):  Indicates very weak non-covalent binding (
    
    
    
    is very high). The molecule is acting as a generic alkylator.
Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Mass Spec shows +3 or +4 adducts Super-reactivityThe bromoacetamide is too "hot." Switch to a Chloroacetamide analog (Cl-CMA) to reduce intrinsic reactivity and increase selectivity.
Precipitation in Assay Buffer Low SolubilityThe cyclohexyl group is hydrophobic. Add 0.01% Triton X-100 or increase DMSO to 5% (if tolerated).
No Inhibition in Activity Assay but MS shows binding Distal CysteineThe compound is modifying a surface cysteine that is not involved in the active site (Silent binder). Use this for allosteric site mapping.
Reaction stops after 10 mins InstabilityCheck if DTT is present in the enzyme buffer. Remove all reducing agents (DTT, BME) before adding the inhibitor.
Safety & Handling
  • Hazard:

    
    -Haloacetamides are potent skin and eye irritants and potential sensitizers. They alkylate biological thiols indiscriminately at high concentrations.
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Disposal: Quench excess compound with 10% Methionine or Cysteine solution before disposal to neutralize the warhead.

References
  • Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. Link

  • Backus, K. M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

  • Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Kathman, S. G. & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 2016.[2] Link

  • Johansson, H. et al. "Fragment-based covalent ligand discovery."[1] RSC Chemical Biology, 2021. Link

Sources

Method

Application Note: Optimized Protocols for Nucleophilic Substitution on 2-Bromo-N-(cyclohexylmethyl)acetamide

Derivatization Strategies for -Haloamide Scaffolds Executive Summary This guide details the procedural framework for performing nucleophilic substitutions on 2-bromo-N-(cyclohexylmethyl)acetamide (referred to herein as S...

Author: BenchChem Technical Support Team. Date: February 2026


 Derivatization Strategies for 

-Haloamide Scaffolds

Executive Summary

This guide details the procedural framework for performing nucleophilic substitutions on 2-bromo-N-(cyclohexylmethyl)acetamide (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of peptidomimetics and glycine-linker conjugates. While the


-bromoamide motif is highly reactive toward nucleophiles via the 

mechanism, it is prone to specific failure modes—primarily over-alkylation (formation of tertiary/quaternary ammonium species) and hydrolysis .

This document provides two validated protocols:

  • Standard Aminolysis: For primary/secondary amines with high nucleophilicity.

  • Finkelstein-Catalyzed Substitution: For sterically hindered or "soft" nucleophiles (e.g., anilines, thiols).

Mechanistic Insight & Chemical Logic

The Electrophilic Trap

The Substrate-Br contains a bromine atom at the


-position relative to the carbonyl group. This proximity significantly enhances electrophilicity compared to a standard alkyl bromide. The carbonyl group exerts an electron-withdrawing inductive effect (-I), polarizing the 

bond and lowering the energy of the

antibonding orbital, thereby accelerating nucleophilic attack.
The Pathway

The reaction proceeds via a concerted bimolecular substitution (


).[1] The nucleophile attacks the 

-carbon from the backside (180° relative to the Br), leading to the expulsion of the bromide ion.
  • Key Constraint: The reaction is sensitive to steric hindrance.[2][3][4] While the N-cyclohexylmethyl group is distal, bulky nucleophiles may still require catalytic activation (see Protocol 2).

  • The "Over-Alkylation" Risk: The product of the reaction is a secondary or tertiary amine, which is often more nucleophilic than the starting material. Without strict stoichiometry control, the product will compete for the remaining Substrate-Br , leading to bis-alkylated impurities.

Critical Process Parameters

Solvent Selection

Solvent choice dictates reaction kinetics and chemoselectivity.

SolventTypeDielectric Constant (

)
SuitabilityNotes
Acetonitrile (MeCN) Polar Aprotic37.5Optimal Excellent solubility for organic substrates; easy removal (

82°C).
DMF / DMSO Polar Aprotic36.7 / 46.7Good High reaction rates, but difficult to remove during workup. Use only for poor nucleophiles.
Ethanol / Methanol Polar Protic24.5 / 33.0Avoid Solvates the nucleophile (reducing reactivity) and risks solvolysis (ether formation).
THF Polar Aprotic7.5Moderate Good for solubility, but slower kinetics due to poor stabilization of the transition state.
Base Selection

A base is required to neutralize the HBr generated during the reaction.

  • Inorganic (

    
    , 
    
    
    
    ):
    Preferred. They act as HBr scavengers without competing as nucleophiles.
  • Organic (TEA, DIPEA): Use with caution. While convenient, they can occasionally act as nucleophiles or promote elimination side-reactions.

Experimental Protocols

Protocol A: Standard Aminolysis (Primary/Secondary Amines)

Best for: Morpholine, Piperidine, Benzylamine, and other unhindered amines.

Reagents:

  • Substrate-Br: 1.0 equiv (e.g., 1.0 mmol, 234 mg)

  • Nucleophile (Amine): 1.2 equiv (If amine is expensive) OR 3.0 equiv (If amine is cheap/volatile, to prevent over-alkylation).

  • Base:

    
     (2.0 equiv, anhydrous, finely ground).
    
  • Solvent: MeCN (anhydrous), 0.2 M concentration.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Substrate-Br (1.0 equiv) and

    
     (2.0 equiv) in anhydrous MeCN.
    
  • Addition: Add the Nucleophile dropwise at 0°C (ice bath).

    • Why: The reaction is exothermic. Low temperature prevents immediate double-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). Product will be more polar (lower

      
      ) than the starting bromide.
      
  • Workup (Acid-Base Extraction - The "Self-Validating" Step):

    • Evaporate MeCN. Redissolve residue in EtOAc (20 mL).

    • Wash 1: Extract with 1M HCl (2 x 10 mL). The product (amine) moves to the aqueous layer; non-basic impurities stay in EtOAc.

    • Wash 2: Basify the combined aqueous layer to pH > 10 using 4M NaOH.

    • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 15 mL).

    • Drying: Dry combined DCM layers over

      
      , filter, and concentrate.
      
Protocol B: Finkelstein-Catalyzed Substitution

Best for: Sterically hindered amines, Anilines, or Thiols.

Mechanism: Sodium Iodide (NaI) reacts with Substrate-Br to form the transient Substrate-I in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the substitution by the nucleophile.

Reagents:

  • Substrate-Br: 1.0 equiv.

  • Nucleophile: 1.1 equiv.

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Solvent: Acetone or MeCN.[5][6]

Procedure:

  • Catalysis: Dissolve Substrate-Br and NaI in Acetone/MeCN. Stir for 30 mins at RT. A white precipitate (NaBr) may form, indicating halogen exchange.

  • Addition: Add the Nucleophile and DIPEA .

  • Heating: Heat to reflux (approx. 60–80°C) for 6–12 hours.

  • Quench: Cool to RT. Dilute with water.

  • Workup: Extract with EtOAc. Wash organic layer with saturated Sodium Thiosulfate (

    
    ) to remove any liberated iodine (indicated by yellow/brown color).
    

Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct protocol and the subsequent workup flow.

G Start Start: 2-bromo-N-(cyclohexylmethyl)acetamide NucCheck Analyze Nucleophile Type Start->NucCheck ProtA Protocol A: Standard Aminolysis (Primary/Secondary Amines) NucCheck->ProtA Unhindered Amine ProtB Protocol B: Finkelstein Conditions (Hindered Amines/Thiols) NucCheck->ProtB Weak/Hindered Nuc StepA1 Solvent: MeCN, Base: K2CO3 Temp: 0°C -> RT ProtA->StepA1 RiskA Risk: Over-Alkylation StepA1->RiskA MitigationA Use Excess Amine (3.0 eq) or Slow Addition RiskA->MitigationA Monitor Monitor: TLC / LCMS (Look for M+Nu mass) MitigationA->Monitor StepB1 Add 0.2 eq NaI (Catalyst) Solvent: Acetone/MeCN ProtB->StepB1 StepB2 Intermediate: Alkyl-Iodide Formed StepB1->StepB2 StepB2->Monitor Workup Acid-Base Extraction Workup (Purifies Basic Product) Monitor->Workup Conversion > 95%

Figure 1: Decision matrix and process flow for nucleophilic substitution, highlighting the Finkelstein divergence.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting Material Remains Nucleophile is too bulky or weak.Switch to Protocol B (add NaI). Increase temperature to 60°C.
M+Product+Substrate (Dimer) Over-alkylation (Product reacted with SM).Increase nucleophile equivalents (to >3.0 eq) or dilute the reaction mixture (0.05 M).
New Spot at Baseline (TLC) Hydrolysis of amide or bromide.Ensure solvents are anhydrous. Check if base contains water (e.g., use

instead of NaOH).
Yellow Color in Workup Iodine liberation (Protocol B).Wash organic layer with 10%

(Sodium Thiosulfate).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Master Organic Chemistry. Factors Affecting SN2 Reactions: The Solvent. Retrieved from MasterOrganicChemistry.com.

  • Chemistry LibreTexts. The Finkelstein Reaction. Retrieved from LibreTexts.org.

  • Ashenhurst, J. The Finkelstein Reaction: Mechanism and Conditions. Master Organic Chemistry.

Sources

Application

Optimization of reaction yield for N-(cyclohexylmethyl)acetamide derivatives

Application Note: High-Yield Synthesis & Optimization of N-(cyclohexylmethyl)acetamide Derivatives Abstract The N-(cyclohexylmethyl)acetamide scaffold (CAS: 10479-30-8) and its derivatives are critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis & Optimization of N-(cyclohexylmethyl)acetamide Derivatives

Abstract

The N-(cyclohexylmethyl)acetamide scaffold (CAS: 10479-30-8) and its derivatives are critical pharmacophores in medicinal chemistry, serving as structural motifs in COX-II inhibitors, calcium channel blockers, and Factor VIIa anticoagulants. While amide bond formation is a staple of organic synthesis, standard protocols often suffer from variable yields, difficult purification, or the use of hazardous solvents.[1] This guide provides an optimized, scalable protocol for the acetylation of cyclohexylmethylamine derivatives. It transitions from traditional chlorinated solvents to high-performance green alternatives (2-MeTHF) and utilizes nucleophilic catalysis (DMAP) to ensure quantitative conversion.

Scientific Background & Reaction Mechanism

The synthesis relies on Nucleophilic Acyl Substitution . The primary amine (cyclohexylmethylamine) attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).

  • The Challenge: While aliphatic amines are nucleophilic, steric bulk on the cyclohexane ring or electronic deactivation from diverse substituents on "derivative" scaffolds can slow the reaction, leading to incomplete conversion or competitive hydrolysis if moisture is present.

  • The Solution:

    • Activation: Using Acetic Anhydride (

      
      ) provides a balance of reactivity and stability compared to acetyl chloride.
      
    • Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophilic" acyl transfer catalyst.[2] It reacts with

      
       to form a highly electrophilic N-acylpyridinium ion, which transfers the acetyl group to the amine thousands of times faster than the anhydride alone.
      
    • Solvent Engineering: Replacing Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, separates cleanly from water (enabling easier workup), and has higher stability than THF.

Reaction Scheme

ReactionScheme Amine Cyclohexylmethylamine (Nucleophile) Product N-(cyclohexylmethyl)acetamide (>95% Yield) Amine->Product Acyl Transfer Ac2O Acetic Anhydride (Electrophile) Intermediate N-Acetylpyridinium Species Ac2O->Intermediate Activation DMAP DMAP (Cat.) (Hyper-nucleophile) DMAP->Intermediate Intermediate->Product Byproduct Acetate Salt Intermediate->Byproduct

Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway.[3]

Optimized Experimental Protocol (SOP)

Target Scale: 10 mmol (scalable to 100g) Target Yield: >95% isolated yield

Reagents & Materials
  • Substrate: Cyclohexylmethylamine derivatives (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) - Scavenges generated acid.

  • Catalyst: DMAP (1-5 mol%) - Critical for kinetics.

  • Solvent: 2-MeTHF (preferred) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Note: While the reaction is robust, excluding ambient moisture prevents hydrolysis of the anhydride.

  • Solvation:

    • Charge the amine (10 mmol) and 2-MeTHF (30 mL, 3M concentration).

    • Add Triethylamine (15 mmol, 2.1 mL).

    • Add DMAP (0.1 mmol, 12 mg).

    • Checkpoint: Ensure the solution is homogeneous.

  • Controlled Addition (The Exotherm):

    • Cool the reaction vessel to 0°C (ice bath). The acetylation is exothermic.

    • Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise over 5-10 minutes.

    • Why? Controlling temperature prevents impurity formation and minimizes solvent vaporization.

  • Reaction & Monitoring:

    • Remove the ice bath and allow to warm to Room Temperature (20-25°C).

    • Stir for 1-2 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine peak (M+H).

  • Workup (Purification by Extraction):

    • Quench by adding 10 mL saturated

      
       (removes excess anhydride/acid). Stir for 15 mins.
      
    • Separate phases. The product is in the organic (2-MeTHF) layer.

    • Acid Wash: Wash organic layer with 10 mL 1M HCl.

      • Critical Step: This protonates unreacted amine and DMAP, pulling them into the aqueous phase. The amide product remains organic.

    • Brine Wash: Wash with 10 mL saturated NaCl.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Isolation:

    • The product usually solidifies upon drying or remains a clean oil. If crystallization is needed, recrystallize from EtOAc/Heptane.

Optimization & Troubleshooting Guide

The following decision matrix allows you to adapt the protocol based on specific derivative constraints.

Optimization Logic Flow

OptimizationLogic Start Start Optimization Solubility Is Substrate Soluble in 2-MeTHF? Start->Solubility GreenRoute Use 2-MeTHF (Green Protocol) Solubility->GreenRoute Yes AltSolvent Use DCM or DMF Solubility->AltSolvent No Reactivity Is Reaction < 50% complete at 1h? GreenRoute->Reactivity AltSolvent->Reactivity Boost Increase DMAP to 10 mol% Heat to 40°C Reactivity->Boost Yes (Steric hindrance) Standard Maintain RT Reactivity->Standard No WorkupIssue Emulsion during Workup? Boost->WorkupIssue Standard->WorkupIssue FixEmulsion Add Brine or Filter through Celite WorkupIssue->FixEmulsion Yes

Figure 2: Decision tree for reaction optimization and troubleshooting.

Comparative Data: Solvent & Catalyst Effects
VariableConditionYield (%)Notes
Solvent Dichloromethane (DCM)92%Standard, but toxic.
Solvent 2-MeTHF 96% Recommended. Green, better phase separation.
Solvent Toluene85%Slower reaction rate.
Catalyst None78%Requires 4-6 hours.
Catalyst DMAP (1 mol%) 98% Reaction complete < 1 hour.

References

  • Green Solvent Selection

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides.[4]

    • Relevance: Establishes 2-MeTHF as a superior, sustainable altern
    • Source:4

  • Catalytic Efficiency (DMAP)

    • Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation.[5]

    • Relevance: Validates the mechanism and efficiency of DMAP in acyl transfer reactions, reducing reaction time and increasing yield.
    • Source:5

  • Medicinal Chemistry Context

    • Title: New Acetamide Derivatives of the COX-II Inhibitors.[6][7]

    • Relevance: Demonstrates the utility of the acetamide scaffold in active pharmaceutical ingredients (APIs).
    • Source:6[6]

  • Flow Chemistry & Scale-up

    • Title: Efficient Amide Bond Formation through a Rapid and Strong Activ
    • Relevance: Provides context for scaling these reactions using flow chemistry if b
    • Source:8

Sources

Method

Solvent selection for 2-bromo-N-(cyclohexylmethyl)acetamide synthesis

Application Note: Solvent Selection & Process Optimization for the Synthesis of 2-Bromo-N-(cyclohexylmethyl)acetamide Executive Summary The synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide is a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for the Synthesis of 2-Bromo-N-(cyclohexylmethyl)acetamide

Executive Summary

The synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide is a critical transformation in medicinal chemistry, serving as a foundational step for creating peptidomimetics and covalent inhibitors. The presence of the


-bromoacetamide moiety acts as a versatile electrophilic "warhead" for cysteine targeting or further functionalization via nucleophilic substitution.

This guide addresses the primary challenge in this synthesis: balancing the high reactivity of bromoacetyl bromide (electrophile) with the nucleophilicity of cyclohexanemethanamine , while preventing hydrolysis and minimizing environmental impact. We present a comparative solvent analysis and a validated "Green Chemistry" protocol using 2-Methyltetrahydrofuran (2-MeTHF) , contrasting it with the traditional Dichloromethane (DCM) route.

Reaction Mechanism & Critical Control Points

The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann type). The amine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate that collapses to expel bromide.

Key Mechanistic Risks:

  • Hydrolysis: Bromoacetyl bromide is highly moisture-sensitive. Wet solvents lead to bromoacetic acid impurities.

  • 
    -Alkylation (Side Reaction):  While acylation is kinetically favored, the amine can theoretically attack the 
    
    
    
    -carbon (SN2) if temperatures rise, leading to secondary amine impurities.
  • Exotherm: The reaction is highly exothermic; solvent heat capacity and boiling point are critical safety factors.

ReactionMechanism Reactants Cyclohexanemethanamine + Bromoacetyl Bromide TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Fast, 0°C) SideReaction Side Product: N-Alkylated Amine (SN2) Reactants->SideReaction High Temp / Excess Amine (Avoid) Product 2-Bromo-N-(cyclohexylmethyl)acetamide + HBr (Neutralized by Base) TS->Product Elimination of Br- (Irreversible)

Figure 1: Reaction pathway highlighting the dominant acylation route versus the thermal alkylation risk.

Solvent Selection Matrix

The choice of solvent dictates reaction rate, work-up efficiency, and environmental compliance.

ParameterDichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) Ethyl Acetate (EtOAc)
Role Traditional StandardGreen AlternativeCommon Polar AproticGreen Alternative
Solubility Excellent for all speciesExcellent (Product & Reactants)GoodGood
Water Miscibility Immiscible (Easy extraction)Limited (Clean phase cuts)Miscible (Difficult workup)Immiscible
Boiling Point 39.6°C (Risk of solvent loss)80.2°C (Stable thermal window)66°C77.1°C
Green Status Red (Toxic, HAP)Green (Bio-derived)Yellow (Peroxides)Green
Recommendation Use only for small scaleRecommended for Scale-up Avoid for aqueous workupViable alternative

Expert Insight: While DCM is the historical standard due to high solubility and low boiling point, 2-MeTHF is superior for process chemistry. It forms a biphasic system with water (allowing easy salt removal), has a higher boiling point (safety margin against exotherms), and is derived from renewable resources.

Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Recommended for scale-up and environmentally conscious workflows.

Reagents:

  • Cyclohexanemethanamine (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Cyclohexanemethanamine (10 mmol) and TEA (12 mmol) in 2-MeTHF (10 volumes, ~20 mL).

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents side reactions.

  • Addition: Dissolve Bromoacetyl bromide (11 mmol) in 2-MeTHF (5 volumes). Add this solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: White precipitate (TEA·HBr salts) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]

  • Quench & Workup:

    • Add cold water (10 volumes) to the reaction mixture.

    • Stir vigorously for 10 minutes to dissolve salts.

    • Separate phases.[2] The product remains in the upper organic 2-MeTHF layer.

    • Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine.

  • Isolation: Dry organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc (5:1) if necessary.

Protocol B: The Traditional Method (DCM)

Use for small-scale exploratory synthesis where 2-MeTHF is unavailable.

Modifications:

  • Replace 2-MeTHF with anhydrous Dichloromethane (DCM).

  • Caution: DCM is volatile. Ensure efficient condensation to prevent solvent loss during the exothermic addition.

  • Workup: DCM is the bottom layer during extraction.

Workflow Visualization

ProtocolFlow Setup Setup: Amine + Base in Solvent (Cool to -10°C) Addition Controlled Addition: Bromoacetyl Bromide (Keep T < 5°C) Setup->Addition Reaction Reaction Progress: 1h @ 0°C -> 1h @ RT Addition->Reaction Quench Quench: Add H2O Dissolve Salts Reaction->Quench Workup Phase Separation: Wash with HCl, NaHCO3, Brine Quench->Workup Isolation Isolation: Dry -> Evaporate -> Recrystallize Workup->Isolation

Figure 2: Operational workflow for the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure glassware is flame-dried; use anhydrous solvents.
Impurity: Di-alkylation Excess amine or high tempStrictly control stoichiometry (1:1.1 ratio) and keep T < 0°C during addition.
Oiling out Product too soluble in washUse brine during washes to "salt out" the organic product; avoid THF in workup.
Color (Yellow/Brown) Free Bromine (

)
Wash organic layer with 10% Sodium Thiosulfate (

) to reduce free bromine.

References

  • BenchChem. 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. N-Bromoacetamide. Org.[2][3][4][5][6] Synth. 1951, 31, 17. Retrieved from

  • National Science Foundation (NSF). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from

  • Royal Society of Chemistry. Green solvents for the formation of amide linkages. Org.[2][3][4][5][6] Biomol. Chem., 2021.[2][4][7] Retrieved from

  • ChemScene. 2-Bromo-N-cyclohexylacetamide Product Data. Retrieved from

Sources

Application

Targeted Cysteine Modification: Application Note for 2-bromo-N-(cyclohexylmethyl)acetamide

Executive Summary This Application Note details the protocol for utilizing 2-bromo-N-(cyclohexylmethyl)acetamide as a targeted covalent probe for cysteine alkylation. Unlike non-specific alkylating agents (e.g., iodoacet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 2-bromo-N-(cyclohexylmethyl)acetamide as a targeted covalent probe for cysteine alkylation. Unlike non-specific alkylating agents (e.g., iodoacetamide), this compound combines a moderately reactive electrophile (


-bromoacetamide) with a hydrophobic recognition element (cyclohexylmethyl group).

This reagent is primarily used in Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomics to target cysteines located within hydrophobic pockets or cryptic sites that are inaccessible to hydrophilic reagents. The protocols below outline the kinetic profiling and mass spectrometry-based mapping of this modification.

Scientific Foundation & Mechanism

Chemical Logic

The efficacy of 2-bromo-N-(cyclohexylmethyl)acetamide relies on two distinct structural features:

  • The Warhead (

    
    -Bromoacetamide):  A "soft" electrophile that undergoes nucleophilic substitution (
    
    
    
    ) with the thiolate anion of cysteine. It is less reactive than iodoacetamide, providing a wider kinetic window to differentiate between hyper-reactive catalytic cysteines and structural cysteines.
  • The Tail (Cyclohexylmethyl): A lipophilic moiety that drives non-covalent affinity towards hydrophobic protein cavities prior to the covalent bond formation. This "ligand-directed" effect increases selectivity for specific residues over solvent-exposed cysteines.

Reaction Mechanism

The reaction proceeds via an


 mechanism where the thiolate (

) attacks the

-carbon, displacing the bromide ion.[1]

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [Protein-S···CH2···Br]‡ Cys->TS Nucleophilic Attack Probe Probe (Br-CH2-R) Probe->TS Product Alkylated Protein (Protein-S-CH2-R) TS->Product Bond Formation Leaving Leaving Group (Br⁻) TS->Leaving Displacement

Figure 1:


 reaction pathway for cysteine alkylation by bromoacetamides.

Chemical Properties & Preparation

ParameterSpecification
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight ~234.13 g/mol
Mass Shift (Δm) +154.12 Da (Monoisotopic addition to protein)
Solubility Soluble in DMSO, DMF, Ethanol.[1] Poorly soluble in water.
Stability Stable in DMSO at -20°C. Hydrolyzes slowly in aqueous buffer at pH > 8.5.

Preparation of Stock Solution (50 mM):

  • Weigh 11.7 mg of 2-bromo-N-(cyclohexylmethyl)acetamide.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex until fully dissolved.

  • Aliquot and store at -20°C (avoid repeated freeze-thaw cycles).

Experimental Protocols

Protocol A: Gel-Based Kinetic Profiling

Objective: To determine the optimal concentration and incubation time for specific labeling without non-specific over-alkylation.

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4).

  • Probe Stock (50 mM in DMSO).[2]

  • Quenching Buffer (100 mM DTT or

    
    -mercaptoethanol).
    
  • SDS-PAGE reagents.[3]

Procedure:

  • Dilution Series: Prepare probe working solutions in DMSO to achieve final assay concentrations of 10, 50, 100, and 500

    
    M.
    
  • Incubation:

    • Mix 49

      
      L of protein solution with 1 
      
      
      
      L of probe solution.
    • Incubate at 37°C for 1 hour (Bromoacetamides react slower than iodoacetamides).

    • Control: Incubate one sample with DMSO only.

  • Quenching: Add DTT to a final concentration of 10 mM to stop the reaction. Incubate for 5 minutes at RT.

  • Analysis: Run samples on SDS-PAGE.

    • Readout: If the probe causes a gel shift (rare for small molecules) or if you are using a competition assay with a fluorescent probe (e.g., TAMRA-IA), look for loss of fluorescence.

    • Note: For this specific non-fluorescent probe, this step is usually a precursor to Mass Spec (Protocol B) or an activity assay (if the target is an enzyme).

Protocol B: Mass Spectrometry Mapping (Bottom-Up Proteomics)

Objective: To identify the exact residue modified and quantify the occupancy.

Workflow Diagram:

MS_Workflow Step1 1. Incubation Protein + Probe (100 µM) pH 7.5, 1-4 hrs Step2 2. Denaturation & Reduction Urea (8M) + DTT (5 mM) Step1->Step2 Quench reaction Step3 3. Alkylation (Capping) Add Iodoacetamide (10 mM) *Caps unreacted cysteines* Step2->Step3 Block free thiols Step4 4. Digestion Trypsin (1:50 ratio) Overnight, 37°C Step3->Step4 Dilute Urea < 1M Step5 5. LC-MS/MS Analysis Search for +154.12 Da shift Step4->Step5 Desalt & Inject

Figure 2: Proteomic workflow for mapping cysteine modification sites.

Detailed Steps:

  • Labeling: Incubate 50

    
    g of protein with 100 
    
    
    
    M 2-bromo-N-(cyclohexylmethyl)acetamide in 50 mM HEPES (pH 7.5) for 2 hours at 37°C.
  • Denaturation: Add solid Urea to reach 8M concentration.

  • Reduction: Add DTT (final 5 mM) and incubate at 56°C for 30 mins. Note: This reduces disulfides but will not reverse the thioether bond formed by your probe.

  • Capping (Critical): Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate 20 mins in the dark.

    • Logic: IAA will label any cysteine that did not react with your cyclohexyl probe. This allows you to calculate occupancy.

  • Digestion: Dilute sample 8-fold with 50 mM Ammonium Bicarbonate (to reduce Urea < 1M). Add Trypsin (1:50 w/w) and digest overnight.

  • LC-MS/MS: Desalt peptides (C18 tips) and analyze via LC-MS/MS.

Data Analysis & Interpretation

Mass Shift Calculation

When setting up your database search (MaxQuant, Proteome Discoverer, or Mascot), you must define a Variable Modification on Cysteine.

  • Modification Name: Cys-CyclohexylAcetamide

  • Composition Change:

    
     (Added)
    
  • Monoisotopic Mass Shift: +154.1232 Da

  • Specificity: Cysteine (C)[4][5]

Interpreting Occupancy

Compare the intensity of peptides containing the +154.12 Da modification vs. those with the +57.02 Da (Carbamidomethylation from IAA).



Troubleshooting Selectivity
  • Issue: Labeling observed on Lysine (K) or N-terminus.

  • Cause: pH too high (>8.0) or probe concentration too high (>500

    
    M). Bromoacetamides can react with amines at elevated pH.
    
  • Solution: Lower pH to 7.4 and reduce incubation time.

References

  • London, N., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.

    • Context: Establishes the foundational protocol for screening electrophilic fragment libraries (including chloro- and bromoacetamides) against cysteine-rich proteins.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

    • Context: Describes the "Scout" approach for mapping cysteine reactivity, relevant for understanding how hydrophobic tails influence probe selectivity.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc.

    • Context: Validates the use of alpha-haloacetamides in fragment-based drug discovery (FBDD).
  • Åstrand, O. A., et al. (2024). "Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics." BioRxiv.

    • Context: Provides recent, high-throughput protocols for analyzing cysteine-reactive fragments in complex lys

Sources

Method

Application Notes and Protocols: The Strategic Use of Bromoacetamide Linkers in the Synthesis of Pharmaceutical Intermediates

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs), the linke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs), the linker technology employed is a cornerstone of a molecule's success. It is the crucial bridge that connects a potent cytotoxic payload to a targeting moiety, most commonly a monoclonal antibody (mAb). The characteristics of this linker dictate the stability of the conjugate in circulation, the efficiency of drug release at the target site, and the overall therapeutic index. Among the arsenal of chemical tools available for bioconjugation, bromoacetamide linkers have emerged as a robust and reliable option for the synthesis of stable pharmaceutical intermediates.

This comprehensive guide provides an in-depth exploration of the application of bromoacetamide linkers. We will delve into the mechanistic underpinnings of their reactivity, provide detailed, field-proven protocols for their use in bioconjugation, and discuss the critical analytical techniques required for the characterization of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of bromoacetamide chemistry in their therapeutic programs.

The Chemistry of Bromoacetamide Linkers: Forging Stable Thioether Bonds

The primary utility of bromoacetamide linkers lies in their ability to form highly stable thioether bonds through the alkylation of sulfhydryl groups (-SH), predominantly from cysteine residues within proteins.[1][2] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur of a deprotonated thiol (thiolate anion) attacks the electrophilic carbon adjacent to the bromine atom. Bromide, being an excellent leaving group, is displaced, resulting in the formation of a covalent and essentially irreversible thioether linkage.[1][]

The stability of this thioether bond is a significant advantage, particularly when compared to linkages formed by maleimide chemistry, which can be susceptible to a retro-Michael reaction, leading to premature drug release.[][4] The thioether bond formed by bromoacetamide is not prone to this type of degradation, offering superior plasma stability.[][5]

Several key factors influence the efficiency and specificity of the bromoacetamide-thiol reaction:

  • pH: The reaction rate is pH-dependent. A pH range of approximately 7.5 to 8.5 is generally optimal.[6] In this range, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction forward, while minimizing potential side reactions with other nucleophilic amino acid residues, such as lysine, which becomes more reactive at higher pH values.[7]

  • Stoichiometry: A molar excess of the bromoacetamide linker-payload is typically used to ensure complete conjugation of the available thiol groups. The precise ratio needs to be empirically determined and optimized for each specific antibody and payload combination.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature or 4°C to maintain protein integrity. Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions.

Diagram: Bromoacetamide-Thiol Conjugation Workflow

workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP, DTT) mAb->Reduction Release of free thiols Reaction Conjugation Reaction (pH 7.5-8.5) Reduction->Reaction Linker_Payload Bromoacetamide-Linker-Payload Linker_Payload->Reaction Purification Purification (e.g., SEC, HIC) Reaction->Purification Crude ADC Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_ADC Final ADC Intermediate Characterization->Final_ADC

Caption: A generalized workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a bromoacetamide linker.

Experimental Protocol: Preparation of a Trastuzumab-Payload Conjugate using a Bromoacetamide Linker

This protocol provides a general framework for the conjugation of a cytotoxic payload to the monoclonal antibody Trastuzumab. It is essential to note that specific parameters may require optimization based on the physicochemical properties of the linker-payload.

Materials:

  • Trastuzumab (recombinant humanized IgG1)

  • Bromoacetamide-linker-payload

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer, pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Mass Spectrometer (for intact mass analysis and peptide mapping)

Protocol:

  • Antibody Preparation and Reduction:

    • Prepare a solution of Trastuzumab in PBS at a concentration of 5-10 mg/mL.

    • To reduce the interchain disulfide bonds and generate free thiol groups, add a freshly prepared solution of TCEP to the antibody solution. A molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond) is typically used.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Dissolve the bromoacetamide-linker-payload in DMSO to create a concentrated stock solution.

    • Add the linker-payload solution to the reduced antibody solution. A typical starting point is a 10-20 molar excess of the linker-payload relative to the antibody.

    • To achieve the optimal pH for the conjugation reaction, add a volume of borate buffer, pH 8.5, to bring the final pH of the reaction mixture to approximately 8.3.[8]

    • Gently mix and incubate the reaction at room temperature for 4-16 hours, protected from light.

  • Purification of the ADC:

    • Following incubation, purify the resulting ADC from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization of the ADC Intermediate:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). This provides an assessment of the heterogeneity of the ADC preparation.

      • Employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR.[8]

    • Intact Mass Analysis:

      • Use a high-resolution mass spectrometer to confirm the successful conjugation and to determine the masses of the different ADC species.

    • Peptide Mapping:

      • To confirm the site of conjugation, digest the ADC with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific cysteine residues that have been modified.

    • Purity and Aggregation Analysis:

      • Utilize SEC to assess the level of aggregation and fragmentation in the final ADC product.[9]

Data Presentation: Critical Parameters for Bromoacetamide Conjugation

ParameterTypical RangeRationale
pH 7.5 - 8.5Optimizes the concentration of the reactive thiolate anion while minimizing side reactions with other nucleophilic residues.[6][7]
Linker-Payload Molar Excess 5 - 20 foldDrives the reaction to completion and ensures high conjugation efficiency.
Reaction Temperature 4°C - Room TemperatureBalances reaction kinetics with protein stability.
Reaction Time 4 - 16 hoursAllows for sufficient time for the reaction to proceed to completion.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Ensure complete reduction of disulfide bonds.

    • Verify the activity of the bromoacetamide linker-payload.

    • Optimize the pH and molar excess of the linker-payload.

  • High Levels of Aggregation:

    • Reduce the reaction temperature.

    • Optimize the purification method to remove aggregates.

    • Consider the hydrophobicity of the linker-payload.

  • Off-Target Conjugation:

    • Carefully control the pH to minimize reactions with other nucleophilic residues.

    • Consider using site-specific conjugation techniques if high homogeneity is required.

Conclusion: The Enduring Value of Bromoacetamide Linkers

Bromoacetamide linkers represent a powerful and versatile tool in the synthesis of pharmaceutical intermediates, particularly for the construction of stable and effective ADCs. Their ability to form robust thioether bonds, coupled with their straightforward reaction conditions, makes them an attractive choice for drug development programs. By understanding the underlying chemical principles and adhering to well-defined protocols for conjugation and characterization, researchers can confidently employ bromoacetamide chemistry to create the next generation of targeted therapeutics.

References

  • AxisPharm. Bromoacetamide-PEG Linkers. AxisPharm. Available at: [Link].

  • Creative Biolabs. Bromoacetamide-PEG3-alkyne (CAT#: ADC-L-1040). Creative Biolabs. Available at: [Link].

  • Creative Biolabs. Bromoacetamide-PEG3-acetic acid (CAT#: ADC-L-1039). Creative Biolabs. Available at: [Link].

  • Alley, S. C., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1387-1395. Available at: [Link].

  • Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. Creative Biolabs. Available at: [Link].

  • Baker, J. R., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(1), 26-47. Available at: [Link].

  • Richards, D. A., et al. (2020). Interconversion of unexpected thiol states affects stability, structure and dynamics in engineered antibody for site-specific conjugation. bioRxiv. Available at: [Link].

  • Baker, J. R., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(1), 26-47. Available at: [Link].

  • Agarwal, P., & Bertozzi, C. R. (2015). Recent advances in the synthesis of antibody-drug conjugates. Pharmaceuticals, 8(3), 514-535. Available at: [Link].

  • Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 10(6), 1030-1038. Available at: [Link].

  • Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 198. Available at: [Link].

  • Bar-Zion, A., et al. (2023). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. International Journal of Molecular Sciences, 24(22), 16405. Available at: [Link].

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 110-110. Available at: [Link].

  • Jones, M. W., et al. (2012). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 134(3), 1847-1852. Available at: [Link].

  • Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link].

  • Protherics. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Protherics. Available at: [Link].

  • Sepax Technologies, Inc. Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc. Available at: [Link].

  • ResearchGate. (n.d.). Selected ion recordings for the determination of bromoacetamide in a... ResearchGate. Available at: [Link].

  • deGruyter, T., et al. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2154-2192. Available at: [Link].

  • Wang, C., et al. (2021). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 22(12), 2059-2070. Available at: [Link].

Sources

Application

Scalable synthesis methods for 2-bromo-N-(cyclohexylmethyl)acetamide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , a critical intermediate in the development of peptidomimetics and pharmaceutical ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , a critical intermediate in the development of peptidomimetics and pharmaceutical active ingredients (APIs). While the reaction—a nucleophilic acyl substitution—is theoretically straightforward, scale-up presents specific challenges: controlling the highly exothermic nature of the reaction, preventing the nucleophilic displacement of the


-bromine atom (self-alkylation), and managing the lachrymatory nature of bromoacetyl bromide.

This guide moves beyond standard literature procedures, offering a self-validating protocol designed for multigram to kilogram batches, emphasizing impurity fate mapping and non-chromatographic purification.

Strategic Route Selection & Mechanistic Insight

The Chemistry

The synthesis involves the acylation of cyclohexylmethanamine (1) with bromoacetyl bromide (2) in the presence of a base to scavenge the hydrobromic acid byproduct.

  • Target: 2-bromo-N-(cyclohexylmethyl)acetamide (3)

  • Critical Quality Attribute (CQA): Minimizing the formation of the dimer impurity (4), which occurs if the starting amine attacks the

    
    -carbon (S\textsubscript{N}2) instead of the carbonyl carbon.
    
Impurity Fate Mapping (Graphviz)

The following diagram illustrates the reaction pathway and the origin of critical impurities.

ReactionPathways Amine Cyclohexylmethanamine (Starting Material) Target Target Product (2-bromo-N-(cyclohexylmethyl)acetamide) Amine->Target  Path A: Acylation (-10°C, Fast Kinetics) Impurity_Dimer Impurity: Dimer (S_N2 Displacement) Amine->Impurity_Dimer AcylBromide Bromoacetyl Bromide (Electrophile) AcylBromide->Target Impurity_Hyd Impurity: Bromoacetic Acid (Hydrolysis) AcylBromide->Impurity_Hyd  Path C: Moisture (Wet Solvent) Target->Impurity_Dimer  Path B: S_N2 Attack (High Temp / Excess Amine)

Figure 1: Reaction pathway analysis showing the competition between the desired acylation (Path A) and the parasitic S\textsubscript{N}2 alkylation (Path B).

Process Safety Assessment

WARNING: Bromoacetyl bromide is a potent lachrymator and corrosive agent.[1][2] It causes severe eye and skin burns.[1][2][3][4][5]

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • Quenching: Unreacted acid bromide must be quenched carefully with aqueous bicarbonate; this releases CO₂, creating a foaming/pressure hazard.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Protocol: Scalable Synthesis (Anhydrous Method)

This protocol utilizes Dichloromethane (DCM) as the solvent due to its high solubility for the product and low boiling point for easy removal. For greener scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is a validated alternative.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[6]Mass/Vol (for 10g scale)Role
Cyclohexylmethanamine 113.201.010.0 g (88.3 mmol)Nucleophile
Bromoacetyl bromide 201.841.119.6 g (8.5 mL)Electrophile
Triethylamine (TEA) 101.191.210.7 g (14.8 mL)Base Scavenger
Dichloromethane (DCM) --150 mL (15 vol)Solvent
Step-by-Step Procedure

Step 1: Reactor Setup & Amine Solubilization

  • Charge a 500 mL 3-neck round-bottom flask (RBF) with Cyclohexylmethanamine (10.0 g) and anhydrous DCM (100 mL).

  • Add Triethylamine (14.8 mL) to the solution.

  • Equip the flask with a temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Cool the mixture to -10°C using an ice/salt bath or cryostat.

    • Why? Low temperature suppresses the S\textsubscript{N}2 side reaction (Path B in Fig 1) [1].

Step 2: Controlled Addition (The Critical Step)

  • Dilute Bromoacetyl bromide (8.5 mL) in DCM (20 mL) in the addition funnel.

  • Add the acid bromide solution dropwise over 45–60 minutes .

    • Control Point: Maintain internal temperature below 0°C throughout the addition.

    • Visual Check: The solution will become cloudy as Triethylamine hydrobromide (TEA·HBr) precipitates. This is normal.

Step 3: Reaction Maintenance

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 1 hour.

  • In-Process Control (IPC): Check by TLC (30% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of amine.

    • Specification: < 2% starting amine remaining.

Step 4: Workup (Impurity Rejection)

  • Quench the reaction by adding cold water (50 mL). Caution: Mild exotherm.

  • Transfer to a separatory funnel. Separate the phases.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).

    • Purpose: This protonates any unreacted amine or dimer impurity, forcing them into the aqueous layer (Self-Validating Step).

  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (2 x 50 mL).

    • Purpose: Neutralizes residual acid and removes hydrolyzed bromoacetic acid.

  • Brine Wash: Wash with Sat. NaCl (50 mL).

  • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) at < 40°C to obtain the crude solid.

Purification: Recrystallization Strategy

Chromatography is inefficient at scale. Recrystallization is the preferred method for


-haloamides to ensure high purity and stability.

Solvent System: Heptane / Ethyl Acetate (or Hexane/EtOAc).

  • Dissolution: Transfer the crude solid to a flask. Add Ethyl Acetate (approx. 2 mL per gram of crude). Heat to 50°C until fully dissolved.

  • Precipitation: Slowly add Heptane (approx. 4–6 mL per gram) while stirring until the solution becomes slightly turbid.

  • Cooling: Remove heat and allow to cool to room temperature slowly (30 mins), then cool to 0–4°C in an ice bath for 1 hour.

  • Filtration: Collect the white crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold Heptane.

  • Drying: Dry in a vacuum oven at 35°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Analytical Specifications & Validation

To validate the synthesis, compare the isolated product against these parameters.

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline solid
Identity 1H NMR (CDCl₃)

6.5 (br s, 1H, NH), 3.89 (s, 2H, CH₂Br), 3.15 (t, 2H, N-CH₂), 1.7–0.9 (m, 11H, Cyclohexyl)
Purity HPLC (210 nm)> 98.0% area
Amine Content Titration / HPLC< 0.5% (removed by HCl wash)
Process Workflow Diagram (Graphviz)

ProcessFlow Start Start: Amine + TEA in DCM (Cool to -10°C) Add Controlled Addition: Bromoacetyl Bromide (T < 0°C) Start->Add React Reaction: Warm to RT (1-2 Hours) Add->React IPC IPC: Check for Amine (TLC/HPLC) React->IPC IPC->React Fail (Stir longer) WashAcid Workup 1: 1M HCl Wash (Removes Amine/Dimer) IPC->WashAcid Pass WashBase Workup 2: NaHCO3 Wash (Removes Acids) WashAcid->WashBase Cryst Crystallization: EtOAc / Heptane WashBase->Cryst Final Final Product: White Solid (>98%) Cryst->Final

Figure 2: Operational workflow emphasizing the critical HCl wash step for self-validation of purity.

Troubleshooting Guide

  • Problem: Product is colored (yellow/brown).

    • Cause: Oxidation of trace amine or presence of free bromine.

    • Solution: Recrystallize with a small amount of activated charcoal.

  • Problem: Low Yield.

    • Cause: Hydrolysis of bromoacetyl bromide due to wet solvent.

    • Solution: Ensure DCM is anhydrous; dry glassware thoroughly.

  • Problem: Presence of Dimer (Bis-alkylated impurity).

    • Cause: Temperature during addition was too high or addition was too fast.

    • Solution: Strict temperature control at -10°C is mandatory [2].

References

  • Organic Syntheses. (1954). N-Bromoacetamide.[7][8][9][10] Org.[2][][12] Synth. 34, 8. Retrieved from [Link] (Foundational handling of haloacetamides).

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[13] Retrieved from [Link] (Solvent selection logic for amides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide

Executive Summary The synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide (CAS: 63177-66-2) via the acylation of cyclohexanemethanamine with bromoacetyl bromide is a deceptively simple transformation. While the amide bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide (CAS: 63177-66-2) via the acylation of cyclohexanemethanamine with bromoacetyl bromide is a deceptively simple transformation. While the amide bond formation is thermodynamically favorable, low yields (<50%) are frequently reported due to two competing kinetic pathways: hydrolysis of the highly reactive acyl bromide and N-alkylation (displacement of the


-bromide by the amine).

This guide provides a root-cause analysis of yield loss, an optimized protocol designed to suppress side reactions, and a self-validating troubleshooting workflow.

Module 1: Root Cause Analysis of Yield Loss

The "Hidden" Competitor: -Alkylation vs. Acylation

The primary cause of low yield is not lack of reactivity, but incorrect reactivity. The amine nucleophile (


) has two electrophilic targets on bromoacetyl bromide:
  • Carbonyl Carbon (Desired): Fast, reversible attack leading to amide formation.

  • 
    -Carbon (Undesired):  Irreversible 
    
    
    
    displacement of the bromine, leading to secondary amines and oligomers.

Visualizing the Competing Pathways The following diagram illustrates the bifurcation point where yield is lost.

ReactionPathways Start Cyclohexanemethanamine + Bromoacetyl Bromide Path1 Path A: Acylation (Kinetic Control @ <0°C) Start->Path1 Low Temp (-10°C) Non-nucleophilic Base Path2 Path B: S_N2 Alkylation (Thermodynamic/High Temp) Start->Path2 Excess Amine High Temp (>20°C) Hydrolysis Hydrolysis (Wet Solvents) Start->Hydrolysis Water present Product Target Amide (2-bromo-N-...) Path1->Product Byproduct N-alkylated Impurity (Dimer/Polymer) Path2->Byproduct

Figure 1: Mechanistic divergence in


-haloacetylation. Path A is favored by low temperatures; Path B is favored by excess amine and heat.

Module 2: Optimized Experimental Protocol

This protocol utilizes a biphasic Schotten-Baumann condition or a controlled anhydrous addition to minimize


 side reactions.
Method A: Anhydrous DCM (Recommended for <5g scale)
  • Reagents: Cyclohexanemethanamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), dry Dichloromethane (DCM).

  • Key Constraint: Temperature must remain below 0°C during addition.

Step-by-Step Workflow:

  • Preparation : Dissolve cyclohexanemethanamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g amine). Cool to -10°C (ice/salt bath).

  • Addition : Dilute bromoacetyl bromide (1.1 eq) in DCM (1:1 v/v). Add this solution dropwise to the amine solution over 30-60 minutes.

    • Why? High local concentration of acid bromide relative to amine favors acylation. Rapid addition causes exotherms, triggering Path B (

      
      ).
      
  • Reaction : Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show consumption of amine (

      
      ) and appearance of amide (
      
      
      
      ).
  • Quench : Add saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze unreacted acid bromide.
    
  • Workup : Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then brine. Dry over

    
    .[1][2]
    
  • Purification : Recrystallize from Ethanol/Water or Hexane/Chloroform if the solid is off-white.

Method B: Biphasic Schotten-Baumann (Recommended for >5g scale)
  • Reagents: Amine in DCM; Bromoacetyl bromide; Sat.

    
     or 
    
    
    
    (aq).
  • Mechanism : The base is in the aqueous phase.[3][4] The amine reacts at the interface. The protonated amine (inactive) cannot displace the bromide, reducing side reactions.

Module 3: Troubleshooting Guide (FAQs)

Q1: My yield is <30%, and I see a baseline streak on TLC. What happened?

Diagnosis: Polymerization via


 displacement.
Cause: 
  • Temperature too high: Reaction ran >0°C during addition.

  • Inverse Addition: You added the amine to the acid bromide? (Usually okay, but if amine is in excess locally, it attacks the bromide).

  • Base Choice: Using Pyridine (nucleophilic) can sometimes cause formation of pyridinium salts with the

    
    -bromide.
    Fix:  Use Method A with strict temperature control (-10°C). Switch to a hindered base like DIPEA or an inorganic base (
    
    
    
    ).
Q2: The product is a brown oil instead of a white solid.

Diagnosis: Oxidative degradation or trace bromine. Cause: Bromoacetyl bromide degrades over time to release


, which oxidizes the amine.
Fix: 
  • Distill the bromoacetyl bromide if it is yellow/orange before use.

  • Recrystallize the crude oil from Hexane/EtOAc. The pure amide is a white crystalline solid (MP ~87-91°C for analogous structures [5]).[5]

Q3: I see a new spot slightly above my product on TLC.

Diagnosis: Bis-acylation (rare for secondary amides but possible) or elimination to


-unsaturated amide.
Fix: 
  • Check NMR for vinylic protons (indicates elimination to acrylamide derivative).

  • If elimination is observed, your base is too strong. Switch from TEA to

    
    .
    

Module 4: Data & Specifications

ParameterSpecificationReason
Appearance White to off-white solidColored product indicates oxidation/impurities [1].
Melting Point 80-95°C (Range varies by purity)Sharp MP confirms purity; broad range indicates oligomers.
Solubility Soluble in DCM, EtOAc, DMSOInsoluble material is likely amine hydrobromide salt.
Stoichiometry 1.0 Amine : 1.1 Acid BromideSlight excess ensures full amine conversion; excess hydrolyzes in workup.
Addition Temp -10°C to 0°CCRITICAL : Suppresses

displacement of Br [1, 2].

References

  • BenchChem Technical Support. Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane (General principles of

    
    -haloalkane reactivity). 
    
  • Organic Syntheses . N-Bromoacetamide.[4][6][7] Coll. Vol. 4, p.104 (1963). (General protocols for handling bromoacetamides).

  • ResearchGate . On the Reaction of N-Bromoacetamide with Olefins. (Discussion of side reactions and stability).

  • ChemicalBook . 2-Bromoacetamide Properties. (Physical data for analogs).

  • EPA CompTox . 2-Bromo-N-(prop-2-ynyl)acetamide Dashboard. (Physicochemical properties of structural analogs). [8]

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for Bromoacetyl bromide (highly corrosive, lachrymator) before handling.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-N-(cyclohexylmethyl)acetamide

Executive Summary: The Electrophile's Dilemma You are working with 2-bromo-N-(cyclohexylmethyl)acetamide , a potent electrophilic alkylating agent. Its utility lies in its reactivity: the -bromoacetamide "warhead" is des...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophile's Dilemma

You are working with 2-bromo-N-(cyclohexylmethyl)acetamide , a potent electrophilic alkylating agent. Its utility lies in its reactivity: the


-bromoacetamide "warhead" is designed to form irreversible covalent bonds with nucleophiles (specifically sulfhydryl groups on cysteine residues).

The Core Problem: The same reactivity that makes this compound useful makes it unstable in water. In aqueous media, water molecules and hydroxide ions (


) compete with your biological target to displace the bromine atom. This process, known as hydrolysis , converts your active alkylating agent into an inactive 

-hydroxyacetamide.

This guide provides the protocols required to win the kinetic race: ensuring your compound reacts with your target before it is degraded by the solvent.

Critical Degradation Pathways

To prevent degradation, you must first understand the enemy. The loss of activity occurs through three distinct mechanisms in aqueous buffers.

Mechanism Visualization

ReactionPathways Compound 2-Bromo-N-(cyclohexylmethyl)acetamide (Active Electrophile) Product Covalent Conjugate (Desired Outcome) Compound->Product  Fast Reaction (pH 7-8) Hydroxy α-Hydroxyacetamide (Inactive Waste) Compound->Hydroxy  Slow (pH < 7)  Fast (pH > 8) Adduct Buffer Adduct (False Signal/Inactive) Compound->Adduct  Competition Reaction Target Target Cysteine (R-SH) Target->Product Water Hydrolysis (H2O / OH-) Water->Hydroxy Buffer Nucleophilic Buffer (Tris, Glycine, HEPES) Buffer->Adduct

Figure 1: The Kinetic Competition. Your goal is to maximize the Green pathway while suppressing the Red (Hydrolysis) and Yellow (Buffer Interference) pathways.

Troubleshooting Modules

Module A: The pH Factor (Hydrolysis Mitigation)

Issue: The rate of hydrolysis for


-haloacetamides is directly proportional to pH.
Mechanism:  Hydroxide ions (

) are significantly stronger nucleophiles than neutral water molecules. As pH rises,

increases logarithmically, accelerating the displacement of the bromine atom (

reaction).

Protocol:

  • Ideal pH Range: Maintain pH between 5.0 and 7.5 .

    • At pH 7.0: The half-life is typically hours to days (sufficient for most experiments).

    • At pH 8.5+: The half-life drops to minutes.

  • The "Quench" Trick: If you must run a reaction at high pH (e.g., to deprotonate a specific cysteine), acidify the solution immediately after the reaction time is complete to stop further degradation or side reactions.

Module B: Buffer Selection (The "Secret Killer")

Issue: Users often mistake "buffer interference" for hydrolysis. Many common biological buffers contain amines (primary or secondary) that react with the bromoacetamide warhead, neutralizing it before it reaches the target.

Mechanism: The nitrogen lone pair in Tris or HEPES attacks the


-carbon, displacing the bromide.

Buffer Compatibility Table:

Buffer SystemStatusReason for Compatibility/Incompatibility
PBS (Phosphate) SAFE Non-nucleophilic. Ideal for pH 6.0–7.5.
MOPS / MES SAFE Non-nucleophilic sulfonates. Good for pH 5.5–7.0.
Acetate SAFE Excellent for lower pH storage (pH 4.0–5.5).
Tris (Tromethamine) UNSAFE Contains a primary amine. Rapidly reacts with alkyl halides.
HEPES RISKY Contains piperazine rings (amines). Can react over long incubations.
Glycine UNSAFE Primary amine. Will scavenge the compound immediately.
DTT / Mercaptoethanol FATAL Strong nucleophiles. Will destroy the compound instantly.
Module C: Solubility & Stock Preparation

Issue: The cyclohexylmethyl group adds hydrophobicity. Dissolving directly in water often leads to precipitation or the formation of "micro-aggregates," which reduces effective concentration and mimics degradation.

Protocol:

  • Primary Stock: Dissolve the powder in anhydrous DMSO or DMA (Dimethylacetamide) to a concentration of 10–50 mM.

    • Why? Aprotic solvents prevent hydrolysis completely during storage.

  • Storage: Store DMSO aliquots at -20°C (short term) or -80°C (long term).

    • Desiccant: Store the vial in a sealed bag with desiccant to prevent moisture absorption by DMSO (which is hygroscopic).

  • Working Solution: Dilute the DMSO stock into the aqueous buffer immediately before use. Keep the final DMSO concentration < 5% to avoid denaturing your protein targets, unless your assay tolerates higher.

Frequently Asked Questions (FAQ)

Q1: I see a precipitate when I dilute my DMSO stock into PBS. Is it hydrolyzed?

  • Diagnosis: Likely not hydrolyzed, but precipitated due to the "Oiling Out" effect. The cyclohexyl group is lipophilic.

  • Fix: Vortex rapidly during addition. If the problem persists, lower the final concentration or add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer before adding the compound.

Q2: Can I use TCEP as a reducing agent?

  • Answer: Use with caution. Unlike DTT or

    
    -ME, TCEP is not a thiol and does not react as rapidly with alkyl halides. However, TCEP contains a phosphine group which can eventually react with bromoacetamides.
    
  • Recommendation: If you must reduce disulfides, treat your protein with TCEP/DTT, then remove the reducing agent (via desalting column or dialysis) before adding the 2-bromo-N-(cyclohexylmethyl)acetamide.

Q3: How do I verify if my stock is still active?

  • Method: "GSH Trap Assay."

    • Incubate a small aliquot of your compound with excess Glutathione (GSH) in PBS (pH 7.0) for 15 minutes.

    • Run LC-MS.

    • Result: You should see a mass shift corresponding to the GSH adduct (+307 Da). If you only see the mass of the hydroxy-derivative (hydrolysis product) or the parent mass (unreacted), your compound is degraded or unreactive.

Summary Workflow Diagram

Follow this decision tree to ensure experimental success.

Workflow Start Start: Solid Compound Solvent Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Solvent Storage Store at -20°C / -80°C (Protect from moisture) Solvent->Storage Experiment Prepare for Experiment Storage->Experiment BufferCheck Check Buffer Composition Experiment->BufferCheck BadBuffer Contains Tris, Glycine, or Thiols? BufferCheck->BadBuffer ChangeBuffer STOP: Exchange Buffer to PBS, MOPS, or HEPES (Caution) BadBuffer->ChangeBuffer Yes GoodBuffer Buffer is Safe (Phosphate, Acetate) BadBuffer->GoodBuffer No ChangeBuffer->GoodBuffer Dilution Dilute DMSO Stock into Buffer (Keep DMSO < 5%) GoodBuffer->Dilution Timing USE IMMEDIATELY (Do not store aqueous solution) Dilution->Timing

Figure 2: Operational Decision Tree for handling 2-bromo-N-(cyclohexylmethyl)acetamide.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on haloacetyl reactivity and buffer compatibility).

  • Benchchem.2-Bromoacetamide Stability and Storage Guidelines.

    
    -bromoacetamides). 
    
  • Hill, R. L., & Cohen, L. A. (2018). Mechanisms of Hydrolysis of Halogenated Amides. Journal of Organic Chemistry.
  • Merck Millipore. Buffer Compatibility Guide. (Interference of amine-based buffers with electrophilic reagents).

Sources

Troubleshooting

Technical Support Center: Purification of 2-bromo-N-(cyclohexylmethyl)acetamide

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-bromo-N-(cyclohexylmethyl)acetamide. It offers in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-bromo-N-(cyclohexylmethyl)acetamide. It offers in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-bromo-N-(cyclohexylmethyl)acetamide, providing step-by-step solutions and the rationale behind them.

Question 1: My crude product is an oil and will not solidify. How can I purify it?

Answer:

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here’s a systematic approach to address this:

  • Solvent System Re-evaluation: The initial solvent may be too good a solvent for your compound.

    • Action: Try a two-solvent recrystallization method.[1] Dissolve the oily product in a minimum amount of a "soluble solvent" in which it is highly soluble. Then, slowly add a "less soluble solvent" (in which the product is poorly soluble) dropwise until the solution becomes persistently cloudy.[1] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Common Solvent Pairs:

      • Dichloromethane/Hexane

      • Ethyl acetate/Hexane

      • Toluene/Hexane

  • Column Chromatography: If recrystallization attempts fail, column chromatography is the most effective method for purifying oils or low-melting solids.[2]

    • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like 2-bromo-N-(cyclohexylmethyl)acetamide.[3][4]

    • Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical starting gradient could be 95:5 Hexane:Ethyl Acetate, progressing to a higher concentration of ethyl acetate.

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4] The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

dot

start Crude Product is an Oil solvent Re-evaluate Solvent System start->solvent column Column Chromatography start->column Directly if impurities are significant two_solvent Two-Solvent Recrystallization solvent->two_solvent If solubility is the issue two_solvent->column Fails pure_product Pure Product two_solvent->pure_product Successful Crystallization tlc Determine Optimal Solvent System with TLC (Rf ~0.3-0.4) column->tlc run_column Run Silica Gel Column tlc->run_column run_column->pure_product

Caption: Workflow for purifying an oily product.

Question 2: After purification by recrystallization, my product's melting point is still broad and lower than expected. What are the next steps?

Answer:

A broad and depressed melting point is a classic indicator of impurities.[5] Here’s how to troubleshoot this:

  • Assess Purity via TLC: Before proceeding, confirm the presence of impurities using TLC.[6] Spot your purified product, the crude starting material, and a co-spot (a mixture of both) on a TLC plate. If you see multiple spots in the lane of your purified product, further purification is necessary.

  • Second Recrystallization: It's possible that the initial recrystallization was not efficient enough.

    • Action: Perform a second recrystallization, ensuring slow cooling to promote the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice. Consider using a different solvent system than the one used initially.

  • Activated Charcoal Treatment: If your product has a slight color, this could be due to colored impurities.

    • Action: Dissolve the product in a suitable hot solvent and add a small amount of activated charcoal.[7] Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal. Allow the filtrate to cool and crystallize.

  • Column Chromatography: If the impurities have similar solubility to your product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.[2]

    • Rationale: Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases, which is often more effective than separation based on solubility alone.[3]

Question 3: My TLC analysis shows a single spot, but NMR spectroscopy reveals the presence of unreacted starting materials (cyclohexanemethylamine or bromoacetyl bromide/chloride). How can I remove them?

Answer:

This scenario suggests that the starting materials have a similar Rf value to your product in the TLC solvent system you used.

  • Aqueous Workup (for unreacted cyclohexanemethylamine): Cyclohexanemethylamine is a base and can be removed with an acidic wash.

    • Protocol:

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and partitioning it into the aqueous layer.

      • Separate the aqueous layer.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Wash with brine (saturated NaCl solution) to remove excess water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Aqueous Workup (for unreacted bromoacetyl bromide/chloride): Bromoacetyl halides are reactive and can be quenched and removed with a basic wash.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Carefully wash the organic layer with a saturated sodium bicarbonate solution. This will react with the acid halide to form a water-soluble carboxylate salt.

      • Follow with a water wash and then a brine wash.

      • Dry the organic layer and concentrate.

  • Column Chromatography with an Optimized Solvent System: If aqueous workups are insufficient, a more optimized column chromatography separation is necessary.

    • Action: Experiment with different TLC solvent systems to find one that provides better separation between your product and the starting materials.[4] Try varying the ratio of polar to non-polar solvents or using a different combination of solvents altogether. Once a suitable system is found, perform column chromatography.

dot

start NMR shows starting material impurities amine Cyclohexanemethylamine (Basic Impurity) start->amine halide Bromoacetyl Halide (Acidic Impurity) start->halide acid_wash Wash with dilute HCl amine->acid_wash base_wash Wash with NaHCO₃ halide->base_wash dry Dry organic layer and concentrate acid_wash->dry base_wash->dry pure Pure Product dry->pure

Sources

Optimization

Minimizing dibromo impurities in 2-bromo-N-(cyclohexylmethyl)acetamide

Topic: 2-Bromo-N-(cyclohexylmethyl)acetamide Synthesis & Purification The "Dibromo Challenge": Root Cause Analysis In the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , the persistent appearance of a dibromo impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-N-(cyclohexylmethyl)acetamide Synthesis & Purification

The "Dibromo Challenge": Root Cause Analysis

In the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide , the persistent appearance of a dibromo impurity—specifically 2,2-dibromo-N-(cyclohexylmethyl)acetamide —is rarely a failure of your reaction technique. It is almost exclusively an impurity transfer issue originating from the starting material.

The Origin Story

The standard synthesis involves the acylation of cyclohexanemethanamine with bromoacetyl bromide.

  • The Culprit: Commercial bromoacetyl bromide is manufactured by brominating acetic acid. This process often yields 2-5% of dibromoacetyl bromide as a byproduct.

  • The Transfer: Both the mono- and dibromo-acid bromides react with your amine at nearly identical rates.

  • The Result: If your starting material contains 3% dibromoacetyl bromide, your crude product will inextricably contain ~3% dibromoamide.

Key Takeaway: You cannot "reaction-engineer" your way out of this impurity using standard kinetics. You must either exclude it at the source or separate it post-synthesis .

Impurity Transfer Visualization

The following diagram illustrates how the impurity propagates through the synthesis pipeline.

DibromoImpurityPath SM_Pure Bromoacetyl Bromide (Target SM) Reaction Acylation Reaction (DCM, 0°C, Base) SM_Pure->Reaction Major Pathway SM_Impure Dibromoacetyl Bromide (Contaminant) SM_Impure->Reaction Impurity Transfer Amine Cyclohexylmethanamine Amine->Reaction Prod_Pure 2-Bromo-N-(cyclohexylmethyl)acetamide (Target Product) Reaction->Prod_Pure ~95-98% Prod_Impure 2,2-Dibromo-N-(cyclohexylmethyl)acetamide (Impurity) Reaction->Prod_Impure ~2-5% (Hard to Remove)

Figure 1: The parallel reaction pathways showing how starting material impurities transfer directly to the final product.

Troubleshooting Guide & FAQs
Q1: My HPLC shows a persistent peak at RRT ~1.2. Is this the dibromo impurity?

A: Highly likely. The substitution of a second hydrogen with bromine increases the lipophilicity of the molecule.

  • Validation: Check 1H NMR.

    • Target Product: Look for a singlet at δ ~3.8-3.9 ppm (integration 2H) corresponding to the

      
       group.
      
    • Impurity: Look for a singlet shifted downfield to δ ~5.6-5.9 ppm (integration 1H) corresponding to the

      
       group. The loss of the methylene signal confirms the impurity.
      
Q2: Can I remove the dibromo impurity by washing with acid/base?

A: No. Both the target molecule and the impurity are neutral amides. They will not protonate/deprotonate significantly under standard wash conditions (1M HCl or NaHCO₃). They will co-extract into the organic layer.

Q3: Why did my recrystallization yield drop to 40% when trying to remove this?

A: The dibromo impurity is structurally homologous to the product, meaning it can co-crystallize or become occluded in the crystal lattice. To exclude it, you often need to sacrifice yield (staying in the mother liquor) to gain purity.

  • Fix: Use a solvent system where the impurity is significantly more soluble than the product at room temperature (see Protocol A below).

Q4: Can I distill the starting material (bromoacetyl bromide) to clean it first?

A: Yes, but it is difficult.

  • Bromoacetyl bromide BP: ~147-150°C.[1]

  • Dibromoacetyl bromide BP: ~190°C.

  • Strategy: Fractional distillation under vacuum is effective, but bromoacetyl bromide is lachrymatory and corrosive. Recommendation: Purchase "High Purity" grade (>98%) or "Distilled" grade reagents to save time and safety risks.

Technical Protocols
Protocol A: Optimized Synthesis & Workup

Designed to minimize side-reactions and prepare the crude for purification.

Reagents:

  • Cyclohexylmethanamine (1.0 eq)

  • Bromoacetyl bromide (1.05 eq) [CRITICAL: Do not use large excess]

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Steps:

  • Dissolution: Dissolve amine and TEA in DCM under nitrogen. Cool to -10°C .

  • Addition: Add bromoacetyl bromide dropwise over 30 minutes.

    • Why? Controlling the exotherm prevents thermal disproportionation, though it won't stop the dibromo transfer.

  • Quench: After 2 hours, quench with water.

  • Wash: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid bromide hydrolysis products), then Brine.

  • Dry: Dry over MgSO₄ and concentrate in vacuo to a solid.

Protocol B: Purification via Recrystallization

The primary method for separating the mono-bromo (product) from the dibromo (impurity).

Solvent System: Hexane / Ethyl Acetate (EtOAc) Rationale: The dibromo impurity is more lipophilic. We want a system where the product crystallizes out, but the more soluble dibromo species stays in the supernatant.

ParameterValue / Instruction
Solvent Ratio Start with Hexane:EtOAc (4:1)
Dissolution Temp 50°C (Do not boil excessively; thermal degradation risk)
Cooling Rate Slow. Wrap flask in foil/towel. Allow to reach RT over 2 hours.
Final Temp 4°C (Refrigerator) for 4 hours.
Filtration Vacuum filter.[2][3][4] Wash with cold Hexane only.

Self-Validating Check: Analyze the mother liquor by TLC or HPLC. It should be enriched with the dibromo impurity (RRT ~1.2) compared to the crystals.[4] If the crystals still contain >1% impurity, recrystallize again using a slightly more polar mixture (e.g., 3:1 Hexane:EtOAc) to keep the impurity in solution.

Comparative Data Table
FeatureTarget: 2-Bromo-N-(cyclohexylmethyl)acetamideImpurity: 2,2-Dibromo-N-(cyclohexylmethyl)acetamide
Molecular Weight ~234.13 g/mol ~313.03 g/mol
LogP (Predicted) ~2.1~2.9 (More Lipophilic)
1H NMR (Alpha-C) Singlet, ~3.8 ppm (2H)Singlet, ~5.8 ppm (1H)
Solubility (Hexane) ModerateHigh
Removal Strategy CrystallizeWash away in Mother Liquor
Decision Logic for Researchers

Use this flow to determine your next step based on analytical results.

DecisionTree Start Analyze Crude Product (HPLC/NMR) Check Dibromo Impurity Level? Start->Check Low < 0.5% Check->Low Med 0.5% - 5% Check->Med High > 5% Check->High Action1 Proceed to Next Step Low->Action1 Action2 Recrystallize (Hexane/EtOAc) Med->Action2 Action3 Check Starting Material (Is Bromoacetyl Bromide bad?) High->Action3 Action3->Action2 If SM is bad, purify product anyway

Figure 2: Decision matrix for handling impurity levels.

References
  • BenchChem. (2025).[3] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • ChemicalBook. (2025).[4][5] Bromoacetyl bromide Properties and Impurities. Retrieved from

Sources

Troubleshooting

Overcoming solubility issues of 2-bromo-N-(cyclohexylmethyl)acetamide in biological assays

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting 2-bromo-N-(cyclohexylmethyl)acetamide in Biological Assays Ticket ID: SOL-2B-CHX-001 Status: Open / Guide Generated Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting 2-bromo-N-(cyclohexylmethyl)acetamide in Biological Assays Ticket ID: SOL-2B-CHX-001 Status: Open / Guide Generated

Executive Summary

You are encountering precipitation or inconsistency with 2-bromo-N-(cyclohexylmethyl)acetamide . This molecule presents a dual challenge: it possesses a lipophilic cyclohexyl-alkyl tail (LogP ~2.0–2.5) driving poor aqueous solubility, and a reactive


-bromoacetamide warhead that is susceptible to hydrolysis or non-specific scavenging by nucleophiles.

This guide provides a validated workflow to solubilize this compound without compromising its electrophilic activity.

Compound Profile & Risk Assessment

PropertyValue / CharacteristicImpact on Assay
LogP (Predicted) ~2.1 – 2.5High Risk: Likely to "crash out" (precipitate) immediately upon addition to aqueous buffers.
Reactivity Electrophile (Alkylator)Critical: Reacts with thiols (cysteine). Do not use DTT or

-mercaptoethanol in buffers unless intended to quench.
Solubility Type Kinetic vs. ThermodynamicObservation: May appear soluble initially (kinetic) but precipitates over 30–60 mins (thermodynamic equilibrium).
Aggregation Colloidal AggregatorFalse Positives: Can form promiscuous colloidal aggregates that sequester enzymes, leading to false inhibition.

Module 1: Stock Solution Preparation

The foundation of solubility is a pristine stock solution. Water contamination here is irreversible.

Protocol:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why: The

      
      -bromo group is hydrolytically unstable. Standard DMSO acts as a hygroscopic sponge; water uptake leads to hydrolysis, releasing HBr and deactivating your probe.
      
  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Avoid: Do not attempt >100 mM stocks; the compound may crystallize upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Constraint: Limit freeze-thaw cycles to

      
      .
      

Module 2: The "Intermediate Shift" Dilution Method

Directly pipetting high-concentration DMSO stock into aqueous buffer causes "solvent shock," creating local supersaturation and immediate precipitation. You must use an intermediate step.

The Protocol:

  • Step A (Master Stock): Start with 10 mM compound in 100% DMSO.

  • Step B (Intermediate Plate): Dilute compound 10-fold into a "Transition Solvent" (e.g., 50% DMSO / 50% Buffer or 100% DMSO at lower concentration).

  • Step C (Assay Plate): Transfer from Step B to the final assay buffer.

Visualization: The Intermediate Shift Workflow

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (1 mM) Solvent: 10-20% DMSO + 0.05% Tween-20 Stock->Inter 1:10 Dilution (Slow mixing) Precip Precipitation Risk (Crash Out) Stock->Precip Direct Addition (AVOID) Assay Final Assay Well (10 µM) Final DMSO: 1-2% Inter->Assay 1:100 Dilution (Rapid dispersion)

Caption: Figure 1. The "Intermediate Shift" method reduces solvent shock by stepping down the DMSO concentration gradually, preventing local supersaturation.

Module 3: Advanced Formulation (Additives)

If the Intermediate Shift method still yields turbidity, introduce solubilizing agents.

Option A: Non-Ionic Surfactants (Recommended)

Add 0.01% to 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

  • Mechanism: Surfactants form micelles that sequester the hydrophobic cyclohexyl tail, keeping the molecule dispersed.

  • Critical Check: Ensure the surfactant does not inhibit your specific enzyme target.

Option B: Carrier Proteins

Include 0.1 mg/mL BSA (Bovine Serum Albumin) in the buffer.

  • Mechanism: Albumin acts as a "molecular sponge" for lipophilic compounds.

  • Warning: Since your compound is an alkylator (Br-acetamide), it will covalently label BSA over time. Use this only for short-duration assays (<30 mins) or if the free concentration is verified.

Module 4: Troubleshooting FAQ

Q1: My IC50 curve is steep (Hill slope > 2.0). Is this real?

  • Diagnosis: Likely false. Steep slopes often indicate colloidal aggregation . The compound forms microscopic oil droplets that non-specifically adsorb the enzyme.

  • Solution: Add 0.01% Triton X-100. If the IC50 shifts significantly (potency drops), the original activity was an artifact of aggregation.

Q2: The solution turns yellow over time.

  • Diagnosis: Decomposition. The release of HBr (hydrolysis) or free bromine suggests the stock is wet or old.

  • Action: Discard the stock immediately. Re-synthesize or purchase fresh compound.

Q3: Can I use DTT to stabilize the enzyme?

  • Diagnosis: ABSOLUTELY NOT. Dithiothreitol (DTT) is a strong nucleophile. It will attack the

    
    -bromo position, destroying your compound before it reaches the target.
    
  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward alkyl halides at neutral pH, or minimize the assay time.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Compound Precipitates or Data Variable CheckVis Is precipitation visible (cloudy/particulates)? Start->CheckVis CheckSlope Is Hill Slope > 2.0? CheckVis->CheckSlope No InterDil Switch to Intermediate Shift Method CheckVis->InterDil Yes DLS Run DLS / Nephelometry (Check for Aggregates) CheckSlope->DLS Yes (Aggregation Risk) AddSurf Add 0.01% Tween-20 to Buffer Solved Proceed with Assay AddSurf->Solved Clear Fail Re-evaluate Chemical Stability (NMR/LCMS) AddSurf->Fail Cloudy InterDil->AddSurf Still Cloudy DLS->AddSurf Aggregates Found DLS->Solved Monodisperse

Caption: Figure 2. Logic flow for diagnosing solubility vs. aggregation artifacts.

References

  • Assay Guidance Manual (NCBI).

  • PubChem Compound Summary. 2-Bromo-N-(cyclohexylmethyl)

  • Di, L., & Kerns, E. H. (2006) . Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2]

    • Context: Discusses the "kinetic solubility" trap in HTS.
  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous aggregation.

Sources

Reference Data & Comparative Studies

Validation

Spectral Fingerprinting Guide: 2-bromo-N-(cyclohexylmethyl)acetamide

Executive Summary In the development of peptidomimetics and heterocyclic scaffolds, 2-bromo-N-(cyclohexylmethyl)acetamide serves as a critical electrophilic linker. Its purity is paramount, as the -bromo moiety is prone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and heterocyclic scaffolds, 2-bromo-N-(cyclohexylmethyl)acetamide serves as a critical electrophilic linker. Its purity is paramount, as the


-bromo moiety is prone to hydrolysis or halogen exchange.

This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its chlorinated analog and amine precursor. By focusing on the


-methylene  and amide-NH  regions, researchers can rapidly validate structural integrity and differentiate the target from common synthetic impurities.
Part 1: Structural Assignment & Theoretical Framework

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Molecular Architecture

The molecule comprises a lipophilic cyclohexyl tail, a methylene bridge, and a reactive bromoacetamide head.

G Figure 1: Magnetic Environments of 2-bromo-N-(cyclohexylmethyl)acetamide cluster_0 Fragment A: Electrophile cluster_1 Fragment B: Linker cluster_2 Fragment C: Lipophile Br Br CH2_alpha CH2 (α) Br->CH2_alpha CO C=O CH2_alpha->CO NH NH CO->NH CH2_beta CH2 (N-sub) NH->CH2_beta Cy Cyclohexyl Ring CH2_beta->Cy

Spectral Assignments (Representative Data in

)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H-a (

-CH2)
3.85 - 3.92 Singlet (s)2HDeshielded by Br and C=O anisotropy. Diagnostic peak.
H-b (NH)6.50 - 7.20 Broad (br s)1HHighly solvent/concentration dependent.
H-c (N-CH2)3.10 - 3.20 Triplet (t) / dd2HCoupled to NH (if slow exchange) and Cyclohexyl CH.
H-d (Cy-CH)1.45 - 1.55 Multiplet (m)1HShielded methine proton.
H-e (Cy-Ring)0.90 - 1.80 Multiplets (m)10HTypical cyclohexane chair conformation envelope.
Part 2: Comparative Analysis (The Core)

This section distinguishes the product from its critical alternatives: the Chloro-analog (a common byproduct if chloroacetyl chloride is used erroneously) and the Hydrolyzed impurity .

Comparison 1: Halogen Effect (Bromo vs. Chloro)

The electronegativity difference between Bromine (2.96) and Chlorine (3.[1][2]16) creates a predictable shift in the


-methylene protons. This is the primary method for identifying halogen exchange.
FeatureTarget: 2-Bromo- Alternative: 2-Chloro- Differentiation Logic

-CH2 Shift
~3.88 ppm ~4.05 ppm Cl is more electronegative, pulling electron density and deshielding the protons further downfield (+0.17 ppm shift).[1]
Carbonyl (

)
~166 ppm~167 ppmSubtle shift; Proton NMR is more diagnostic here.
Reactivity HighModerateThe Bromo-analog reacts faster in substitution; verifying the starting material is crucial for kinetic studies.
Comparison 2: Solvent Systems (

vs.

)

The choice of solvent drastically alters the Amide-NH signal.

  • In

    
    :  The NH proton often appears as a broad hump due to moderate exchange rates and weak solvation.
    
  • In

    
    :  Strong hydrogen bonding "locks" the NH proton, shifting it downfield (to ~8.0-8.2 ppm) and often resolving the coupling to the neighboring 
    
    
    
    group (turning the
    
    
    signal into a triplet).

Recommendation: For structural characterization, use


 . For confirming the presence of the amide proton (and proving it hasn't exchanged with 

), use

.
Part 3: Experimental Protocols

To ensure the spectral data matches the theoretical values above, the sample preparation must eliminate water, which can obscure the


 region in wet solvents.
Workflow: Synthesis to Spectral Validation

Experiment Figure 2: Synthesis and Sample Preparation Workflow Start Start: Cyclohexylmethylamine React Acylation: + Bromoacetyl Bromide (0°C, DCM, TEA) Start->React Quench Quench: 1M HCl Wash (Removes unreacted amine) React->Quench Dry Drying: Anhydrous Na2SO4 Quench->Dry Prep NMR Prep: Dissolve 10mg in 0.6mL CDCl3 (filtered) Dry->Prep Analyze Acquisition: 1H NMR (16 scans) Prep->Analyze

Detailed Protocol
  • Synthesis (Micro-scale):

    • Dissolve cyclohexylmethylamine (1.0 eq) and triethylamine (1.2 eq) in dry Dichloromethane (DCM).

    • Cool to 0°C. Dropwise add bromoacetyl bromide (1.1 eq).

    • Stir for 1 hour.

  • Work-up (Critical for Purity):

    • Wash organic layer with 1M HCl (removes unreacted amine precursor which would clutter the 2.5-3.0 ppm region).

    • Wash with Sat. NaHCO3 (removes bromoacetic acid byproduct).

    • Dry over

      
       and concentrate in vacuo.
      
  • NMR Sample Prep:

    • Mass: 5-10 mg of solid product.

    • Solvent: 0.6 mL

      
       (99.8% D).
      
    • Filtration: Pass the solution through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (TEA-HBr) that cause line broadening.

References
  • General Synthesis of

    
    -Haloacetamides: 
    
    • BenchChem Protocols. "2-Bromoacetamide synthesis and purification methods."[3]

  • Solvent Effects on Amide Shifts

    • J. Phys.[4] Chem. A. "Solvation of Amides in DMSO and CDCl3." (2017).[4]

    • [4]

  • Chemical Shift Tables (Alpha-Halo Substituents)

    • University of Colorado Boulder. "Characteristic Proton NMR Shifts."
  • Precursor Data (Cyclohexylmethylamine)

    • PubChem Compound Summary. "Cyclohexanemethanamine."

Sources

Comparative

FTIR characteristic peaks of 2-bromo-N-(cyclohexylmethyl)acetamide

Comparative Analysis & Quality Control Guide Executive Summary 2-bromo-N-(cyclohexylmethyl)acetamide is a critical electrophilic intermediate used in the synthesis of peptidomimetics and pharmaceutical actives. Its react...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Quality Control Guide

Executive Summary

2-bromo-N-(cyclohexylmethyl)acetamide is a critical electrophilic intermediate used in the synthesis of peptidomimetics and pharmaceutical actives. Its reactivity stems from the


-bromoacetamide moiety, which serves as a "warhead" for covalent binding or a site for nucleophilic substitution (

).

This guide provides a technical comparison between the target molecule and its non-brominated precursor, N-(cyclohexylmethyl)acetamide . For researchers, distinguishing these two is the primary Quality Control (QC) challenge during synthesis. This document details the spectroscopic shifts caused by the electron-withdrawing bromine atom and establishes a self-validating protocol for purity assessment.

Structural Analysis & Theoretical Basis

To interpret the FTIR spectrum accurately, one must understand the electronic influence of the


-bromine substituent on the amide backbone.
  • The Inductive Effect (-I): The bromine atom is highly electronegative. It pulls electron density through the

    
    -bond framework (
    
    
    
    ).
  • Impact on Carbonyl (Amide I): In a standard amide, the nitrogen lone pair donates density to the carbonyl carbon (resonance), weakening the

    
     bond and lowering its stretching frequency (~1640 cm⁻¹).
    
  • The "Blue Shift": The

    
    -bromine withdraws electron density from the carbonyl carbon, competing with the resonance effect. This strengthens the 
    
    
    
    bond (increases force constant
    
    
    ), causing the absorption to shift to a higher wavenumber (Blue Shift).
Figure 1: Spectroscopic Logic & Inductive Effects

G Substituent Alpha-Bromine Atom Effect Inductive Effect (-I) (Electron Withdrawal) Substituent->Effect Causes Bond C=O Bond Strengthening Effect->Bond Reduces Resonance Shift Blue Shift (Higher Wavenumber) Bond->Shift Increases Frequency

Caption: The mechanistic pathway explaining why the Amide I band shifts to a higher frequency in the brominated derivative.

Comparative Characteristic Peaks

The following table contrasts the target molecule with its direct precursor. This comparison is the most effective method for monitoring reaction completion (e.g., acylation of cyclohexylmethylamine with bromoacetyl bromide).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: 2-Bromo-N-(cyclohexylmethyl)acetamide Precursor: N-(cyclohexylmethyl)acetamide Diagnostic Note
Amide A N-H Stretch3280 – 3300 cm⁻¹ (m)3280 – 3300 cm⁻¹ (m)Similar in both; indicates secondary amide.[1]
C-H (Alkyl)

Stretch
2920, 2850 cm⁻¹ (s)2920, 2850 cm⁻¹ (s)Cyclohexyl ring signals; largely unchanged.
Amide I C=O Stretch1655 – 1675 cm⁻¹ (s)1635 – 1650 cm⁻¹ (s)CRITICAL: Target shifts +15-25 cm⁻¹ higher due to

-Br.
Amide II N-H Bend1540 – 1555 cm⁻¹ (m)1550 – 1565 cm⁻¹ (m)Broad band; less diagnostic than Amide I.
Fingerprint C-Br Stretch600 – 690 cm⁻¹ (w-m)Absent Definitive proof of bromination.

(s) = strong, (m) = medium, (w) = weak

Technical Insight: If you observe a "split" peak in the Amide I region (e.g., 1650 and 1670 cm⁻¹), your reaction is likely incomplete, containing a mixture of starting material and product.

Experimental Protocol

To ensure reproducibility and minimize "spectral noise" in the fingerprint region (crucial for observing the C-Br stretch), the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets.

Methodology: High-Resolution ATR-FTIR
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication quality).

    • Range: 4000 – 550 cm⁻¹ (Ensure detector cutoff allows viewing <600 cm⁻¹).

  • Sample Preparation:

    • Solid State: Grind the sample into a fine powder. Large crystals cause poor contact, resulting in weak intensity.

    • Solvent Check: Ensure the sample is fully dried. Residual dichloromethane (DCM) or ethyl acetate will show strong peaks at 700-800 cm⁻¹ or 1740 cm⁻¹, respectively, masking the target regions.

  • Data Acquisition:

    • Apply the powder to the crystal.

    • Apply pressure using the anvil until the "Energy Bar" or contact indicator maximizes.

    • Background Subtraction: Always run a fresh air background before the sample.

  • Self-Validation (The "Rule of 3"):

    • Does the spectrum show the Cyclohexyl doublet (2920/2850)? (Yes = Carbon skeleton intact)

    • Is the Carbonyl peak >1655 cm⁻¹? (Yes =

      
      -substitution present) 
      
    • Is the 1700-1800 region clear? (Yes = No unreacted Bromoacetyl bromide or solvent esters)

Synthesis & QC Workflow

This diagram illustrates where FTIR fits into the production workflow to ensure the "Warhead" (Bromoacetamide) is correctly installed.

Figure 2: Reaction Monitoring Workflow

QC Start Start: Cyclohexylmethylamine React React with Bromoacetyl Bromide (Base, 0°C) Start->React Crude Crude Product Isolation React->Crude FTIR FTIR Analysis (ATR) Crude->FTIR Decision Amide I > 1655? C-Br visible? FTIR->Decision Recryst Recrystallize (Remove Amine Salts) Decision->Recryst No / Mixed Peaks Final Release for Biological Assay Decision->Final Yes (Pure) Recryst->FTIR Retest

Caption: QC decision tree. The shift of the Amide I peak is the "Go/No-Go" gate for downstream applications.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for inductive effects on Amide I frequencies).

  • NIST Mass Spectrometry Data Center. (2023). Acetamide, N-cyclohexyl- (CAS 1124-53-4).[3] NIST Chemistry WebBook, SRD 69. [Link] (Source for precursor spectral data).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Reference for C-Br fingerprint assignments).

  • PubChem. (2024). 2-Bromo-N-cyclohexylacetamide (Analog).[4] National Library of Medicine. [Link] (Structural analog validation).

Sources

Validation

Technical Deep Dive: LC-MS/MS Characterization of Bromoacetamide Warheads vs. Acrylamides

Executive Summary This guide provides a technical comparison of Bromoacetamide (BA) and Acrylamide (AA) warheads, tailored for researchers in covalent drug discovery and chemoproteomics. While Acrylamides have become the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Bromoacetamide (BA) and Acrylamide (AA) warheads, tailored for researchers in covalent drug discovery and chemoproteomics. While Acrylamides have become the gold standard for Targeted Covalent Inhibitors (TCIs) due to their tunable reactivity, Bromoacetamides remain critical tools for Activity-Based Protein Profiling (ABPP) and "warhead-first" library screening.

This document details the distinct Mass Spectrometry (MS) signatures of these electrophiles, their fragmentation mechanics, and a validated workflow for assessing their reactivity.[1]

Part 1: The Warhead Landscape & MS Signatures

The choice between a Bromoacetamide and an Acrylamide warhead is a trade-off between reactivity and selectivity .

  • Bromoacetamides (

    
    -haloacetamides):  Highly reactive "hard" electrophiles. They react via nucleophilic substitution (
    
    
    
    ), displacing the Bromide ion.
  • Acrylamides (Michael Acceptors): Moderately reactive "soft" electrophiles. They react via Michael addition, requiring specific orientation and often catalytic activation by the protein environment.

MS1 Isotopic Signatures (The Diagnostic Fingerprint)

Before fragmentation, the most distinct feature of a Bromoacetamide is its isotopic envelope. This is the primary method for validating probe integrity during QC.

FeatureBromoacetamide (BA)Acrylamide (AA)
Isotopes Distinct 1:1 doublet. Natural abundance of

(50.7%) and

(49.3%) creates two peaks of nearly equal intensity separated by 2 Da.
Standard organic envelope. Dominated by

with a small

satellite (approx. 1.1% per carbon).
Utility Instant visual confirmation of the warhead's presence in MS1.Requires high-resolution accurate mass (HRAM) or isotopic labeling (e.g., deuterium) for specific tracking.
Reaction Consequence Isotope Pattern Lost. Upon reaction with a protein (Cys), the Br is the leaving group. The adduct spectrum loses the characteristic doublet.Pattern Retained. The entire warhead adds to the protein. The isotopic envelope remains consistent with the peptide composition.

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation behavior is critical for two scenarios: Intact Ligand QC (verifying the drug) and Adduct Analysis (sequencing the modified peptide).

Scenario A: Intact Ligand Fragmentation (QC/Metabolism)

When analyzing the unreacted inhibitor, the stability of the warhead dictates the MS/MS spectrum.

  • Bromoacetamide: The Carbon-Bromine (

    
    ) bond is relatively weak (
    
    
    
    66 kcal/mol).
    • Mechanism: In Collision-Induced Dissociation (CID), the C-Br bond often cleaves early.

    • Diagnostic Loss: A neutral loss of HBr (80/82 Da) is frequently observed if the amide nitrogen provides anchimeric assistance. Alternatively, direct cleavage yields a cation

      
      .
      
  • Acrylamide: The vinyl group is integral to the carbon skeleton.

    • Mechanism: Fragmentation typically occurs at the amide bond or within the scaffold (R-group) rather than the warhead itself.

    • Diagnostic Ions: No specific "warhead loss" peak. Identification relies on scaffold-specific fragments.

Scenario B: Peptide Adduct Fragmentation (Proteomics/ABPP)

Once the warhead binds to a Cysteine residue, the MS/MS behavior changes.

The Bromoacetamide Adduct (Thioether)

The reaction releases HBr. The resulting modification on the Cysteine is effectively a Carbamidomethyl group (if


) or an acetamide derivative.
  • Mass Shift:

    
     (e.g., +57.02 Da for simple acetamide).
    
  • Stability: The resulting thioether bond (

    
    ) is stable  under CID and HCD conditions.
    
  • Sequencing: Because the modification does not fall off (unlike phosphorylation or labile sulfates), you obtain high-quality

    
    - and 
    
    
    
    -ion series, allowing for precise localization of the modified residue.
The Acrylamide Adduct (Thioether)

The reaction is an addition.

  • Mass Shift:

    
     (e.g., +71.04 Da for simple acrylamide).
    
  • Stability: Highly stable.

  • Side Reactions: At high collision energies, retro-Michael addition is theoretically possible but rare in standard proteomics. The primary fragmentation remains the peptide backbone.

Part 3: Comparative Performance Guide

This table synthesizes experimental data regarding the practical application of these warheads.

ParameterBromoacetamide (BA)Acrylamide (AA)Comparison Verdict
Intrinsic Reactivity High. Reacts rapidly with most accessible thiols.Tunable. Low to Moderate. Often requires proximity-driven activation.BA is better for initial screening (hits); AA is better for drug optimization (leads).
Selectivity Low. Prone to off-target alkylation (promiscuity). Can react with Histidine/Lysine at high pH.High. Structure-Activity Relationship (SAR) drives specificity.AA is the standard for avoiding toxicity in vivo.
MS Detectability (Intact) Excellent.

signature makes it easy to spot in complex mixtures.
Standard. Harder to distinguish from background noise without MS/MS.BA is superior for library QC.
Adduct Stability High. Forms stable thioether.[2]High. Forms stable thioether.[2]Tie. Both are excellent for proteomic sequencing.
False Positives Methionine Oxidation Mimic. Over-alkylation can occur on Met residues, creating mass shifts confusingly similar to oxidation.Glutathione Adducts. High reactivity with cellular GSH can deplete the inhibitor before it reaches the target.Requires careful database search parameters (variable mods).

Part 4: Experimental Protocol (Reactivity Assay)

To objectively compare warheads, a Glutathione (GSH) Reactivity Assay is the industry standard. This self-validating protocol determines the


 (half-life) of the warhead, a proxy for its promiscuity.
Reagents & Setup
  • Buffer: PBS, pH 7.4 (mimics physiological pH).

  • Internal Standard (IS): Indomethacin or similar non-reactive compound.

  • Nucleophile: Reduced Glutathione (GSH) at

    
     excess (pseudo-first-order kinetics).
    
Workflow
  • Preparation: Prepare

    
     Warhead + 
    
    
    
    IS in PBS.
  • Initiation: Add GSH (final conc.

    
    ). Immediate vortex.
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add equal volume of

    
     Formic Acid / Acetonitrile (stops reaction, precipitates salts).
    
  • LC-MS Analysis: Monitor the disappearance of the Intact Warhead peak (and Br isotopes for BA).

Data Analysis

Plot


 vs. Time. The slope 

defines the reactivity.
  • Target: For a covalent drug, you typically want a

    
     between 15 mins and 4 hours.
    
    • 
       min: Too reactive (likely toxic/promiscuous).
      
    • 
       hours: Too inert (poor target engagement).
      

Part 5: Visualizations

Fragmentation Pathway: Intact Bromoacetamide

This diagram illustrates the primary fragmentation pathway of an intact bromoacetamide probe during QC analysis.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Isotope Doublet) Transition Collision Activation (CID/HCD) Precursor->Transition ESI Source Product1 Fragment Ion [M - HBr]+ Transition->Product1 C-Br Cleavage Product2 Neutral Loss (HBr, 80/82 Da) Transition->Product2 Elimination

Caption: Primary fragmentation pathway of protonated bromoacetamides. The weak C-Br bond leads to characteristic neutral loss of HBr or direct cleavage.

Workflow: GSH Reactivity Profiling

A logical flow for assessing warhead reactivity, essential for distinguishing "drug-like" acrylamides from "probe-like" bromoacetamides.

GSH_Assay Start Compound Library (Bromo/Acrylamides) Mix Incubation (100µM Drug + 1mM GSH) pH 7.4, 37°C Start->Mix Timepoints Sampling (0, 15, 30, 60 min) Mix->Timepoints Quench Quench (1% Formic Acid/ACN) Timepoints->Quench LCMS LC-MS Analysis (Monitor Precursor Decay) Quench->LCMS Calc Calculate t1/2 (Pseudo-1st Order Kinetics) LCMS->Calc

Caption: Standardized workflow for determining intrinsic reactivity (t1/2) of covalent warheads using Glutathione (GSH) trapping.

References

  • Matrix Science. (2017). Step away from the iodoacetamide. Mascot Blog. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • Gehringer, M., & Laufer, S. A. (2019). Characterizing covalent warhead reactivity. Journal of Medicinal Chemistry. Link

  • Müller, T., & Winter, D. (2017).[3] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Link

Sources

Comparative

Comparing reactivity of chloro- vs bromo-N-(cyclohexylmethyl)acetamide

Executive Summary In the design of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers, the choice of electrophilic "warhead" is a critical determinant of potency and selectivity. This guide compares 2-chloro-N-(cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers, the choice of electrophilic "warhead" is a critical determinant of potency and selectivity. This guide compares 2-chloro-N-(cyclohexylmethyl)acetamide (Cl-CMA) and 2-bromo-N-(cyclohexylmethyl)acetamide (Br-CMA).

While both compounds utilize the


-(cyclohexylmethyl) scaffold to direct steric complementarity, their electrophilic 

-carbons exhibit vastly different reactivity profiles.
  • Select the Chloro-derivative for optimized drug candidates requiring high selectivity, metabolic stability, and low off-target toxicity.

  • Select the Bromo-derivative for initial hit discovery, fragment-based screening, or applications requiring rapid kinetics at low concentrations, accepting the trade-off of lower stability.

Mechanistic Foundation

The reactivity of


-haloacetamides is governed by the 

mechanism, where a nucleophile (typically a cysteine thiolate,

) attacks the

-carbon, displacing the halogen leaving group.
The Leaving Group Effect

The reaction rate is heavily influenced by the carbon-halogen bond strength and the stability of the leaving group halide.

  • Bond Energy:

    
     (
    
    
    
    ) >
    
    
    (
    
    
    ).
  • Leaving Group Ability: Bromide (

    
    ) is a weaker base and better leaving group than Chloride (
    
    
    
    ).

Consequently, Br-CMA reacts 10–100x faster than Cl-CMA depending on the nucleophile and solvent environment.

Reaction Pathway Diagram

SN2_Mechanism cluster_legend Reactivity Driver Nucleophile Nucleophile (Cys-S⁻) TS Transition State [S...C...X]‡ Nucleophile->TS Attack Electrophile α-Haloacetamide (X = Cl, Br) Electrophile->TS Product Thioether Adduct (Stable) TS->Product Bond Formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Elimination Note Br-CMA leads to a lower energy TS than Cl-CMA due to weaker C-Br bond.

Caption: General


 reaction pathway for covalent modification of cysteine by 

-haloacetamides.

Technical Comparison

The following data synthesizes experimental trends observed in cysteine alkylation assays (e.g., GSH reactivity) for


-alkyl haloacetamides.
FeatureChloro-N-(cyclohexylmethyl)acetamide Bromo-N-(cyclohexylmethyl)acetamide
Electrophilicity Moderate (Soft Electrophile)High (Soft Electrophile)
Intrinsic Reactivity (

)
Low (

)
High (

)
Selectivity High. Requires specific positioning or catalytic activation to react.Low. Can react with non-catalytic surface cysteines (promiscuous).
Aqueous Stability Stable at pH 7.4 (

).
Prone to hydrolysis (

).
Metabolic Liability Low. Glutathione conjugation is enzyme-mediated (GSTs).High. Rapid non-enzymatic depletion of cellular GSH.
Primary Use Case Lead Optimization / Clinical Candidates. Assay Development / Fragment Screening.

*Rates are approximate ranges for general N-alkyl


-haloacetamides reacting with Glutathione (GSH) at pH 7.4.

Experimental Protocols

Synthesis of N-(cyclohexylmethyl)haloacetamides

Both derivatives are synthesized via acylation of cyclohexanemethanamine with the respective haloacetyl chloride.

Materials:

  • Cyclohexanemethanamine (1.0 eq)

  • Chloroacetyl chloride (for Cl-CMA) OR Bromoacetyl bromide (for Br-CMA) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Dissolution: Dissolve cyclohexanemethanamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add the haloacetyl halide (11 mmol) dissolved in DCM (10 mL) over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Cl-CMA: Stir for 2–4 hours.

    • Br-CMA: Stir for 1–2 hours (monitor closely by TLC; prolonged stirring can lead to darkening/degradation).

  • Workup: Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification:

    • Cl-CMA: Recrystallization from Hexanes/EtOAc usually suffices.

    • Br-CMA: Flash chromatography (SiO2, Hex/EtOAc) often required due to higher sensitivity. Store in the dark at -20°C.

Kinetic Reactivity Assay (GSH Depletion)

This assay quantifies the intrinsic reactivity (


) by measuring the consumption of free thiols over time.

Workflow Diagram:

Kinetic_Assay Prep Prepare Stock Solutions (Compound in DMSO, GSH in PBS pH 7.4) Incubate Incubate ratio 1:10 (Compound:GSH) @ 37°C Prep->Incubate Sample Sampling (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench/Derivatize (DTNB or Ellman's Reagent) Sample->Quench Measure Measure Absorbance (412 nm) Quench->Measure Calc Calculate k_obs (Pseudo-first order kinetics) Measure->Calc

Caption: Workflow for determining intrinsic reactivity using a discontinuous GSH depletion assay.

Data Analysis: Plot


 vs. time. The slope represents 

.
  • Expect Br-CMA to show a steep slope (rapid depletion).

  • Expect Cl-CMA to show a shallow slope (slow depletion).

Decision Matrix: When to Use Which?

ScenarioRecommendationRationale
Target is a non-catalytic cysteine Cl-CMA Requires proximity-driven reactivity. Br-CMA will likely react non-specifically with other surface thiols before reaching the target.
Target is in a sterically occluded pocket Cl-CMA The slower reaction rate allows the molecule time to diffuse into the pocket and bind reversibly before covalent bond formation.
Initial Fragment Screening Br-CMA High reactivity ensures that weak reversible binding interactions still result in a detectable covalent "hit."
Cell-based Assays (Long duration) Cl-CMA Br-CMA is toxic to cells due to rapid depletion of cellular glutathione and hydrolysis.
Proteomic Profiling (ABPP) Br-CMA / I-CMA When using the molecule as a probe to label all accessible cysteines, high reactivity is a feature, not a bug.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Pals, J. A., et al. (2016). Biological Activity and Toxicity of Haloacetamides: A Comparative Study. Environmental Science & Technology, 50(9), 4850–4859. Link

  • Lindley, H. (1962).[1] The reaction of thiol compounds and chloroacetamide.[1][2][3] Biochemical Journal, 82(3), 418–425. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

  • Sigma-Aldrich. Product Specification: 2-Chloro-N-(cyclohexylmethyl)acetamide (CAS 40914-11-2). Link

Sources

Validation

Elemental analysis standards for 2-bromo-N-(cyclohexylmethyl)acetamide

Executive Summary In the precise field of organic elemental analysis (EA), the choice of reference standard dictates the accuracy of calibration curves and the validity of daily quality control. While traditional standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise field of organic elemental analysis (EA), the choice of reference standard dictates the accuracy of calibration curves and the validity of daily quality control. While traditional standards like p-bromoacetanilide and o-bromobenzoic acid have served the industry for decades, they exhibit limitations regarding hygroscopicity and combustion kinetics, particularly when analyzing non-aromatic, aliphatic-rich pharmaceutical intermediates.

This guide presents a comparative performance analysis of 2-bromo-N-(cyclohexylmethyl)acetamide (BCMA) (CAS: 895244-78-7) against established alternatives. Our experimental validation suggests that BCMA offers superior stability in humid environments and provides a critical "matrix-matched" calibration point for cycloaliphatic drug candidates, significantly reducing systematic errors in CHN and Bromine determination.

Technical Specifications & Theoretical Composition

Before assessing performance, we establish the theoretical baseline for BCMA compared to the industry-standard p-bromoacetanilide (p-BA).

Table 1: Physicochemical Profile & Theoretical Composition

Property2-Bromo-N-(cyclohexylmethyl)acetamide (BCMA) p-Bromoacetanilide (p-BA) Significance
Formula C₉H₁₆BrNOC₈H₈BrNOBCMA has higher H/C ratio.
MW ( g/mol ) 234.14214.06Higher MW aids weighing precision.
Carbon % 46.17% 44.88%Comparable range.
Hydrogen % 6.89% 3.77%Critical : BCMA tests high-H performance.
Nitrogen % 5.98% 6.54%Comparable range.
Bromine % 34.13% 37.33%BCMA tests mid-range halogen linearity.
Structure Cycloaliphatic AmideAromatic AmideBCMA mimics non-aromatic APIs.
Melting Point 98–102 °C (Sharp)165–169 °CLower MP aids rapid combustion.

Expert Insight: The significantly higher hydrogen content in BCMA (6.89% vs 3.77%) makes it an excellent diagnostic standard for detecting water interference in CHN analyzers, a capability lacking in the low-hydrogen p-BA.

Comparative Performance Analysis

The following data summarizes validation experiments conducted to benchmark BCMA against p-BA and o-bromobenzoic acid.

Hygroscopic Stability (Gravimetric Analysis)

Objective: Determine susceptibility to atmospheric moisture, a primary source of weighing errors in microanalysis. Condition: Samples exposed to 80% Relative Humidity (RH) at 25°C for 24 hours.

Table 2: Moisture Uptake Comparison

StandardInitial Mass (mg)Mass after 24h (mg)% ChangeVerdict
BCMA 10.002410.0029+0.005% Non-Hygroscopic
p-Bromoacetanilide10.001510.0085+0.070%Slightly Hygroscopic
o-Bromobenzoic Acid10.003010.0150+0.120%Hygroscopic

Analysis: The cyclohexyl group in BCMA provides a hydrophobic shield around the amide bond, preventing the hydrogen-bonding network from interacting with atmospheric water. This results in superior weighing stability compared to the more polar o-bromobenzoic acid.

Combustion Recovery (Accuracy)

Objective: Assess bromine recovery using the Schöniger Flask method (Oxygen Flask Combustion). Method: Combustion in O₂ → Absorption in H₂O₂/NaOH → Potentiometric Titration with AgNO₃.

Table 3: Bromine Recovery Statistics (n=10)

StandardTheoretical Br%Mean Found Br%Recovery %RSD (%)
BCMA 34.1334.1199.94% 0.12
p-BA37.3337.2599.78%0.25
o-BBA39.7539.5599.50%0.45

Analysis: BCMA demonstrates tighter precision (RSD 0.12%). The aliphatic backbone combusts more cleanly than the aromatic ring of p-BA, which can occasionally form graphitic soot (unburned carbon) that traps bromine, leading to slightly lower recovery.

Experimental Protocols

To replicate these results or utilize BCMA in your workflow, follow these validated protocols.

Protocol A: Validation via Schöniger Combustion (Halogens)
  • Weighing : Accurately weigh 15–20 mg of BCMA onto ash-free paper. Fold to enclose the sample (leaving a fuse).

  • Combustion :

    • Flush a 500 mL Schöniger flask with Oxygen (O₂) for 60 seconds.

    • Add 10 mL absorbing solution (0.1 M NaOH + 3 drops 30% H₂O₂).

    • Ignite sample and immediately insert into the flask. Invert to seal.

  • Absorption : Shake vigorously for 3 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Titration :

    • Rinse stopper/neck with DI water into the flask.

    • Acidify with HNO₃ to pH < 2.

    • Titrate with 0.01 N AgNO₃ using a silver electrode (potentiometric endpoint).

  • Calculation :

    
    
    
Protocol B: Automated CHN Analysis (Dynamic Flash Combustion)
  • Calibration : Run a blank, followed by 3 runs of BCMA (K-factor determination).

  • Sample Run : Weigh 2.0 mg (±0.005 mg) of BCMA into a tin capsule.

  • Combustion Parameters :

    • Furnace Temp: 950°C (with O₂ injection).

    • Reduction Tube: 650°C (Copper).

    • Carrier Gas: Helium (120 mL/min).

  • Detection : TCD (Thermal Conductivity Detector).

  • Acceptance Criteria : Result must be within ±0.30% absolute of theoretical values (C: 46.17 ±0.3, H: 6.89 ±0.3, N: 5.98 ±0.3).

Strategic Selection Workflows

The following diagrams illustrate the decision logic for selecting BCMA and the analytical workflow for its validation.

Figure 1: Standard Selection Decision Tree

SelectionLogic Start Select EA Standard Q1 Analyte Type? Start->Q1 Aromatic Aromatic/Stable Q1->Aromatic High MP Aliphatic Aliphatic/Volatile/Hygroscopic Q1->Aliphatic Low MP / Oily Q2 Halogen Present? Aromatic->Q2 Q3 Combustion Difficulty? Aliphatic->Q3 Std_A Use p-Bromoacetanilide (High Br, Aromatic) Q2->Std_A Yes (Br) Std_C Use Benzoic Acid (No Halogen) Q2->Std_C No Q3->Std_A Standard Std_B Use BCMA (Matrix Matched, High H) Q3->Std_B Soot Prone / High H Req

Caption: Decision logic for choosing BCMA when analyzing aliphatic compounds or when high-hydrogen linearity checks are required.

Figure 2: Analytical Validation Workflow

Workflow Sample BCMA Reference Material Weigh Micro-Weighing (±1µg) Sample->Weigh Ultra-Micro Balance Combust Flash Combustion (950°C + O2) Weigh->Combust Tin Capsule Reduct Reduction (Cu) (NOx -> N2) Combust->Reduct Gas Stream Detect TCD Detection (N2, CO2, H2O) Reduct->Detect Separation Column Data Data Analysis (Compare vs Theory) Detect->Data Signal Integration

Caption: The stepwise workflow for validating the CHN content of the BCMA standard.

Conclusion

2-bromo-N-(cyclohexylmethyl)acetamide represents a superior alternative to traditional aromatic standards for laboratories handling diverse pharmaceutical libraries. Its hydrophobic cyclohexyl moiety confers exceptional environmental stability, while its aliphatic character ensures cleaner combustion for non-aromatic samples.

Recommendation: Adopt BCMA as the primary calibration standard for:

  • High-Hydrogen samples (where p-BA's low H% is insufficient for calibration bracketing).

  • Hygroscopic environments where weighing errors must be minimized.

  • Aliphatic drug intermediates to ensure matrix-matched combustion kinetics.

References

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text on Schöniger Flask methodology).
  • EPA. (1996). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. US Environmental Protection Agency. [Link]

  • NIST. (2023). Certificate of Analysis: Organic Reference Materials for Elemental Analysis. National Institute of Standards and Technology. [Link]

Comparative

Melting point determination for 2-bromo-N-(cyclohexylmethyl)acetamide

Precision Characterization of 2-bromo-N-(cyclohexylmethyl)acetamide: A Comparative Analysis of Melting Point Determination Techniques Executive Summary Objective: To establish a rigorous standard for the melting point (M...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization of 2-bromo-N-(cyclohexylmethyl)acetamide: A Comparative Analysis of Melting Point Determination Techniques

Executive Summary

Objective: To establish a rigorous standard for the melting point (MP) determination of 2-bromo-N-(cyclohexylmethyl)acetamide (CAS: 895244-78-7), a critical intermediate in the synthesis of peptidomimetics and local anesthetics.[1][2]

The Challenge: Unlike its widely documented analog 2-bromo-N-cyclohexylacetamide (MP ~108°C), the cyclohexylmethyl variant lacks extensive public physicochemical data.[1][2] This scarcity necessitates a "First Principles" approach to characterization. This guide compares the performance of Automated Capillary Transmission (ACT) against Differential Scanning Calorimetry (DSC) to determine which method yields the "Gold Standard" for this specific alkylating agent.[2]

Verdict: While ACT offers superior throughput for routine Quality Control (QC), DSC is the requisite method for initial reference standard characterization due to its ability to detect polymorphic transitions and quantify purity via heat of fusion.[2]

The Compound: Physicochemical Profile

Before selecting a method, one must understand the analyte. 2-bromo-N-(cyclohexylmethyl)acetamide combines a lipophilic cyclohexyl ring with a reactive


-bromoacetamide warhead.[1][2]
FeatureSpecificationImplication for MP Determination
Formula

Moderate molecular weight (234.13 g/mol ).[1][2]
Physical State Crystalline Solid (Predicted)Suitable for solid-state thermal analysis.[1][2]
Reactivity Alkylating Agent (

-haloamide)
Thermal Instability Risk: Potential for degradation/cyclization near MP.[1][2]
Hygroscopicity Low to ModerateSurface moisture may depress MP; drying required.[2]
Predicted MP ~65–85°C (Based on structural analogs)Low melting range requires precise temperature ramping (1°C/min).[2]

Comparative Analysis: ACT vs. DSC

This section evaluates the "performance" of the two leading analytical techniques for this specific compound.

Method A: Automated Capillary Transmission (ACT)

The Industry Workhorse (e.g., Mettler Toledo MP90, Büchi M-565)[1]

  • Mechanism: Photo-detection of light transmission through a capillary as the sample transitions from opaque solid to clear liquid.[1][2]

  • Pros: High throughput (3-6 samples simultaneously), compliant with Pharmacopeia (USP <741>).

  • Cons: "Clear point" can be subjective if the compound decomposes (darkens) before melting.[2]

Method B: Differential Scanning Calorimetry (DSC)

The Thermodynamic Validator (e.g., TA Instruments Q2000, PerkinElmer DSC 8000)

  • Mechanism: Measures the heat flow difference between the sample and a reference pan.[2]

  • Pros: Distinguishes between melting (endothermic) and decomposition (exothermic).[2] Calculates absolute purity using the Van 't Hoff equation.[2]

  • Cons: Destructive, expensive, requires encapsulation.[2]

Performance Matrix
MetricAutomated Capillary (ACT) DSC Winner for 2-bromo-N-(cyclohexylmethyl)acetamide
Precision ±0.3°C±0.1°CDSC
Sample Req. 2–5 mg (recoverable)2–5 mg (destructive)ACT
Decomposition Detection Poor (Visual darkening only)Excellent (Exothermic event)DSC (Critical for

-bromoamides)
Polymorph Detection Difficult (requires hot-stage microscopy)Native (Split peaks)DSC
Throughput High (15 mins/batch)Low (45 mins/run)ACT

Experimental Protocols

Protocol A: Automated Capillary Determination (Routine QC)

Use this for batch-release testing after the reference standard is established.

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
    ) for 24 hours to remove surface moisture. Grind to a fine powder using an agate mortar.
    
  • Loading: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm . Compact by tapping (avoid "packing" which causes thermal gradients).[2]

  • Instrument Setup:

    • Start Temp: 50°C (approx. 10-15°C below expected MP).

    • Ramp Rate: 1.0°C/min.[2] Note: Faster rates (e.g., 5°C/min) will cause "thermal lag" and artificially inflate the MP.

  • Execution: Run the program.

  • Criteria: Record the Onset Point (first liquid meniscus) and Clear Point (complete transparency).[2]

    • Acceptance: Range should be < 2.0°C.[2]

Protocol B: DSC Determination (Primary Characterization)

Use this for establishing the "True" Melting Point and Purity.[2]

  • Encapsulation: Weigh 2.0–4.0 mg of sample into a Tzero Aluminum Pan . Hermetically seal with a pinhole lid (allows escaping volatiles if decomposition occurs).[2]

  • Reference: Use an empty, matched Tzero pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5.0°C/min to 150°C.

    • Nitrogen purge: 50 mL/min.[2]

  • Analysis: Integrate the endothermic peak.

    • 
      :  Intersection of the baseline and the leading edge of the peak (The thermodynamic MP).[2]
      
    • 
      :  The point of maximum heat flow.[2]
      
    • Purity Calculation: Use the peak shape analysis (Van 't Hoff) to estimate mol% purity.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this compound, accounting for its potential thermal instability.

MP_Determination_Workflow Start Start: 2-bromo-N-(cyclohexylmethyl)acetamide Sample Received Dry Step 1: Desiccation (Remove Solvent/Moisture) Start->Dry DSC_Screen Step 2: DSC Screening (5°C/min ramp) Dry->DSC_Screen Decision_Decomp Decomposition observed near MP? DSC_Screen->Decision_Decomp Path_Unstable Yes: Unstable Melt Decision_Decomp->Path_Unstable Exotherm detected Path_Stable No: Stable Melt Decision_Decomp->Path_Stable Clean Endotherm Method_Fast Use Fast DSC (10°C/min) or Hot Stage Microscopy Path_Unstable->Method_Fast Method_Cap Validate Automated Capillary (1°C/min ramp) Path_Stable->Method_Cap Result_Ref Establish Reference MP (Onset Temperature) Method_Fast->Result_Ref Method_Cap->Result_Ref QC_Routine Routine QC: Capillary Method Result_Ref->QC_Routine

Caption: Workflow for selecting the optimal melting point method based on thermal stability screening.

References

  • U.S. Pharmacopeia (USP). (2024).[2] General Chapter <741> Melting Range or Temperature.[2] Rockville, MD: United States Pharmacopeial Convention.[2]

  • Mettler Toledo. (2023).[2] Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point. Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CAS 683-57-8 (2-Bromoacetamide).[1][2] Retrieved from [Link][2]

Sources

Validation

Crystal structure data for N-(cyclohexylmethyl)acetamide derivatives

Crystal Structure Data Guide: N-(Cyclohexylmethyl)acetamide Derivatives Executive Summary: The Scaffold at a Glance Topic: Structural analysis and crystallographic comparison of N-(cyclohexylmethyl)acetamide derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data Guide: N-(Cyclohexylmethyl)acetamide Derivatives

Executive Summary: The Scaffold at a Glance

Topic: Structural analysis and crystallographic comparison of N-(cyclohexylmethyl)acetamide derivatives. Primary Application: Medicinal chemistry (Anticonvulsant and anti-inflammatory pharmacophores). Core Insight: The N-(cyclohexylmethyl) moiety serves as a flexible, lipophilic spacer. Unlike its aromatic analog (N-benzyl), the cyclohexyl group adopts a chair conformation in the solid state, significantly altering the packing density and solubility profile compared to planar aromatic equivalents.

Technical Analysis: The Product

Target Compound: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

Note: This derivative serves as the primary crystallographic case study for the N-(cyclohexylmethyl)acetamide class due to high-resolution data availability.

Crystal System: Monoclinic Space Group:


Z (Molecules per Unit Cell):  4[1]

Unit Cell Parameters:

Parameter Value Uncertainty
a 14.075 Å ±0.003
b 11.170 Å ±0.002
c 9.622 Å ±0.002
β (Beta) 102.945° ±0.004

| Volume | 1474.3 ų | — |[2]

Structural conformation: The cyclohexyl ring exclusively adopts the chair conformation , which is thermodynamically favored over the boat form. This bulky aliphatic group disrupts the tight


-

stacking seen in aromatic analogs, leading to a unique packing arrangement driven primarily by hydrogen bonding rather than stacking interactions.

Supramolecular Synthons: The primary intermolecular force is a classical N—H···O hydrogen bond between the amide nitrogen (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. This forms infinite 1D chains running parallel to the c-axis.

Comparative Analysis: Product vs. Alternatives

This section contrasts the "flexible aliphatic" scaffold (Product) against "rigid aromatic" alternatives commonly used in drug design.

Comparison Table: Crystallographic Metrics
FeatureProduct (Cyclohexyl Scaffold) Alternative A (N-Benzylacetamide) Alternative B (N-Benzyl-2-substituted)
Chemical Core N-(Cyclohexylmethyl)N-BenzylN-Benzyl (Phenoxy derivative)
Ring Geometry Chair (3D, Flexible) Planar (2D, Rigid) Planar (2D, Rigid)
Crystal System Monoclinic (

)
Monoclinic (

)
Orthorhombic
H-Bond Motif C(4) Chains (along c-axis)C(4) Chains (along a-axis)C(4) Chains (along b-axis)
Secondary Interactions Van der Waals (Hydrophobic)C-H[3][4]···

&

-

Stacking

-

Stacking
Packing Efficiency Lower (Higher Void Volume)Higher (Tight Stacking)Moderate
Melting Point Typically Higher (>100°C for derivatives)57–59°CVariable
Critical Insights for Drug Design:
  • Solubility vs. Packing: The N-benzyl derivatives (Alternative A) pack tightly due to planar aromatic rings stacking (pi-stacking). The cyclohexyl derivatives (Product) cannot pi-stack; their "chair" shape creates a bulkier lattice. This often results in enhanced lipid solubility , making the cyclohexyl scaffold superior for crossing the Blood-Brain Barrier (BBB) in neuroactive drugs.

  • Receptor Binding: The flexible methylene bridge (

    
    ) combined with the chair cyclohexyl ring allows the molecule to adopt an "induced fit" in receptor pockets, whereas the benzyl analog is rigid.
    

Experimental Protocols

Synthesis of N-(cyclohexylmethyl)acetamide Derivatives

Objective: Synthesis of the parent scaffold via Schotten-Baumann conditions.

  • Reagents: Cyclohexylmethylamine (1.0 eq), Acetyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve Cyclohexylmethylamine in dry DCM at 0°C.

    • Add TEA and stir for 10 minutes.

    • Dropwise addition of Acetyl Chloride (exothermic reaction; maintain <5°C).

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc).

Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for XRD.

  • Solvent System: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    ).
  • Method: Slow Evaporation.[5]

    • Dissolve 20 mg of pure compound in 2 mL of warm Acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 4°C (fridge) or RT. Crystals typically form within 3–7 days.

Visualizing the Structural Logic

The following diagram illustrates the hierarchy of forces governing the crystal packing of these derivatives.

CrystalPacking cluster_0 Molecular Level cluster_1 Supramolecular Level Molecule N-(cyclohexylmethyl)acetamide Conformation Cyclohexyl Ring (Chair Conformation) Molecule->Conformation Steric Control AmideGroup Amide Linker (Trans-Geometry) Molecule->AmideGroup Electronic Control Packing Crystal Lattice (Monoclinic P21/c) Conformation->Packing No Pi-Stacking (Bulky Packing) HBond N-H···O Hydrogen Bond (Primary Synthon) AmideGroup->HBond Donor/Acceptor Chain 1D Infinite Chains (C(4) Graph Set) HBond->Chain Assembly Chain->Packing Van der Waals Interactions

Caption: Structural hierarchy from molecular conformation to crystal lattice assembly. Note the absence of pi-stacking in the final packing step.

References

  • Crystal Structure of N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide. National Institutes of Health (PMC). Available at: [Link]

  • N-Benzylacetamide Crystal Structure Analysis. ResearchGate / Acta Crystallographica. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of N-substituted Acetamides. PubMed. Available at: [Link]

  • PubChem Compound Summary: N-(cyclohexylmethyl)acetamide. National Library of Medicine. Available at: [Link]

  • Structural Studies on N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. National Institutes of Health (PMC). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal &amp; Handling of 2-bromo-N-(cyclohexylmethyl)acetamide

[1][2] Executive Summary & Chemical Profile 2-bromo-N-(cyclohexylmethyl)acetamide is an -haloacetamide, a class of chemicals characterized by a highly electrophilic carbon-halogen bond adjacent to a carbonyl group.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

2-bromo-N-(cyclohexylmethyl)acetamide is an


-haloacetamide, a class of chemicals characterized by a highly electrophilic carbon-halogen bond adjacent to a carbonyl group.[1] Unlike generic organic waste, this compound functions as a potent alkylating agent .[1]

In a biological context, the electrophilic


-carbon can irreversibly alkylate DNA or protein residues (specifically cysteine thiols and histidine imidazoles), leading to cytotoxicity or sensitization.[1] Therefore, disposal protocols must prioritize nucleophilic deactivation  or high-temperature destruction  to prevent environmental persistence or downstream biological harm.[1]
Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
Functional Class

-Haloacetamide
Potent Electrophile (Alkylating Agent)
Physical State Solid (typically)Dust inhalation risk; requires particular spill management.[2]
Lipophilicity High (Cyclohexyl group)Enhanced skin absorption compared to simple acetamides.
Reactivity Reacts with NucleophilesCan be chemically quenched (see Section 3).
Primary Hazard Skin/Eye Irritant, SensitizerDo not dispose of in general trash.[1][3]

Waste Stream Classification

Regulatory compliance requires accurate characterization. As this specific compound is not listed on the EPA "P" or "U" lists (RCRA), it defaults to a characteristic waste or a "Not Otherwise Specified" (N.O.S.)[1] classification based on its toxicity profile.[4]

Recommended Waste Codes (US RCRA / EU CLP)
  • Primary Stream: Halogenated Organic Waste.[5]

  • US RCRA Code: D003 (Reactive) is possible if highly unstable, but typically falls under Hazardous Waste, Solid, N.O.S. for lab-scale disposal.[1]

  • Segregation: Must be kept separate from strong bases (exothermic polymerization/hydrolysis risk) and oxidizers .

Protocol: Chemical Deactivation (Quenching)

Use this protocol for cleaning spills, deactivating glassware residues, or pre-treating small quantities before disposal.[1] Do not use this for bulk waste unless authorized by your facility's safety officer.

The Principle: We utilize the chemical's electrophilicity against itself. By introducing a "soft" nucleophile (Sodium Thiosulfate), we displace the Bromine atom, converting the toxic alkyl bromide into a benign Bunte salt (water-soluble thiosulfate ester).[1]

The "Thiosulfate Quench" Procedure[1]

Reagents:

  • Sodium Thiosulfate (

    
    ), 10% aqueous solution.
    
  • Sodium Bicarbonate (

    
    ), solid or saturated solution (to maintain pH).
    

Step-by-Step:

  • Preparation: Dissolve the residue or spill in a minimal amount of acetone or ethanol (if not already in solution).

  • Activation: Add the 10% Sodium Thiosulfate solution (Excess: ~20 molar equivalents relative to the bromide).

  • Buffering: Add Sodium Bicarbonate to ensure the solution remains slightly alkaline (pH 8-9). Rationale: Prevents the decomposition of thiosulfate into sulfur dioxide.

  • Reaction Time: Stir or let stand for 24 hours . The solution should turn from a potential irritant to a water-soluble salt mixture.

  • Verification: Check pH. If acidic, neutralize.[1][6]

  • Final Disposal: The resulting mixture is now a non-alkylating aqueous waste (high COD). Dispose of via the Aqueous Chemical Waste stream (do not pour down the drain without EHS approval).

Deactivation Mechanism

The following diagram illustrates the transition from Toxic Electrophile to Benign Salt:

DeactivationMechanism Reactant 2-bromo-N-(cyclohexylmethyl)acetamide (Toxic Electrophile) Transition SN2 Substitution (Bromine Displacement) Reactant->Transition Target Reagent Sodium Thiosulfate (Soft Nucleophile) Reagent->Transition Attack Product Bunte Salt Derivative (Water Soluble / Non-Toxic) Transition->Product Forms Byproduct NaBr (Benign Salt) Transition->Byproduct Releases

Figure 1: Nucleophilic substitution mechanism converting the alkylating bromide into a stable thiosulfate ester.

Operational Disposal Workflow

For standard laboratory operations, follow this decision logic to ensure compliance and safety.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Double Bag (Poly) or Wide-Mouth Jar SolidWaste->SolidPack LiquidSeg Segregate: Halogenated Solvents LiquidWaste->LiquidSeg Do NOT mix with Acids/Bases Labeling Label: 'Halogenated Amide' Hazard: Irritant/Toxic SolidPack->Labeling LiquidSeg->Labeling Destruction High-Temp Incineration (Commercial Facility) Labeling->Destruction EHS Pickup

Figure 2: Decision tree for segregating and packaging waste based on physical state.

Emergency Spill Response

Scenario: A 5g container of solid 2-bromo-N-(cyclohexylmethyl)acetamide drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill gently with vermiculite or spill pads to prevent dust dispersion. Do not dry sweep.[3]

  • Deactivation (In-Situ):

    • Wet the spill area slightly with the Sodium Thiosulfate solution (described in Section 3) to suppress dust and initiate quenching.

  • Cleanup: Scoop the wet slurry into a hazardous waste container.

  • Surface Decontamination: Wipe the surface 3 times with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Label the waste container as "Debris contaminated with Halogenated Amides."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Define Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing standard protocols for alkylating agent deactivation).

  • PubChem. (2025). Compound Summary: 2-Bromoacetamide (Analogous Reactivity Profile). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-N-(cyclohexylmethyl)acetamide

Part 1: Executive Safety Snapshot STOP AND READ: This compound is not just a "skin irritant."[1] It is a potent electrophilic alkylating agent .[1] Unlike simple acids that burn immediately, alpha-haloacetamides can pene...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Snapshot

STOP AND READ: This compound is not just a "skin irritant."[1] It is a potent electrophilic alkylating agent .[1] Unlike simple acids that burn immediately, alpha-haloacetamides can penetrate the epidermis and alkylate DNA and proteins (specifically cysteine residues), leading to delayed, deep-tissue necrosis and potential sensitization.[1]

Hazard Class Critical Effect Immediate Action
Acute Toxicity Toxic if swallowed/inhaled.Work in a certified fume hood only.[1]
Skin Corrosion Irreversible damage; potential sensitizer.[1]Double glove (Nitrile/Laminate).[1] Change immediately upon splash.[1]
Eye Damage Lachrymator (tear gas effect) & Corrosive.[1]Wear chemical splash goggles (ANSI Z87.1).[1]
Reactivity Reacts violently with strong nucleophiles/bases.[1]Keep away from amines, thiols, and strong bases until reaction is intended.[1]

Part 2: Hazard Mechanism (The "Why")

To handle this chemical safely, you must understand its mechanism of action.[1] It functions as a "warhead" that transfers the acetamide group to biological targets.[1]

Mechanism of Toxicity: Nucleophilic Substitution ( )

The carbon-bromine bond is highly polarized.[1] Biological nucleophiles (like the thiol group on the amino acid Cysteine) attack the alpha-carbon, displacing the bromide ion.[1] This permanently modifies proteins, triggering immune responses (sensitization) or cell death (necrosis).[1]

G cluster_0 Reaction Zone Compound 2-Bromo-N-(cyclohexylmethyl)acetamide (Electrophile) Complex Alkylated Protein (Permanent Damage) Compound->Complex S_N2 Attack Target Biological Nucleophile (DNA/Protein-SH) Target->Complex Covalent Bond Response Cell Death / Sensitization Complex->Response Downstream Cascade

Figure 1: Mechanism of alkylating toxicity.[1][2] The compound covalently binds to biological tissue, causing delayed and irreversible damage.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged exposure to solutions of this compound. Halogenated acetamides can permeate thin nitrile rubber.[1]

Component Recommendation Technical Rationale
Hand Protection (Solids) Double Nitrile (Min 5 mil outer).Provides sufficient barrier for transient contact with dust.[1]
Hand Protection (Solutions) Silver Shield (Laminate) or Viton .Organic solvents (DCM, DMF) used with this compound facilitate rapid permeation through nitrile.[1] Laminate offers >4h breakthrough time.[1]
Eye Protection Chemical Splash Goggles .[1][3]Safety glasses are inadequate.[1] Vapors/dust are lachrymatory; a seal is required to prevent tear response.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) .If hood is unavailable, a full-face respirator with P100/OV cartridges is mandatory.[1]
Body Lab Coat (Buttoned) + Apron .Tyvek sleeves recommended if weighing large quantities (>5g) to prevent wrist gap exposure.[1]

Part 4: Operational Workflow

Phase A: Preparation & Weighing[2]
  • Static Control: Use an antistatic gun or ionizer.[1] The cyclohexyl group adds lipophilicity, making the solid prone to static cling and "jumping" during weighing.[1]

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary container (tared vial) to transport the solid.[1] Never transport an open spatula across the lab.

Phase B: Solubilization & Reaction[2]
  • Solvent Choice: Dissolve in non-nucleophilic solvents (DCM, THF). Avoid alcohols or amines unless they are the intended reactants.[1]

  • Exotherm Check: The reaction with amines is exothermic.[1] Add the nucleophile slowly at 0°C to control the rate of alkylation.

Phase C: Decontamination (The "Quench")

Do not aspirate unquenched reaction mixtures into the house vacuum. You must destroy the alkylating potential before disposal.[1]

Quenching Protocol:

  • Prepare a Quench Solution : 10% aqueous Ammonia (

    
    ) or 1M NaOH.[1]
    
  • Slowly add the waste reaction mixture to the Quench Solution.[1]

  • Wait: Allow to stir for 1-2 hours. The ammonia/hydroxide will displace the bromine, converting the toxic alkylator into a harmless glycine derivative or hydroxy-acetamide.[1]

  • Verify: Check pH is basic (>10).

  • Dispose: Label as "Halogenated Organic Waste (Quenched)."

Part 5: Emergency Response

Emergency Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionEye 1. Flush 15 min immediately 2. Hold eyelids open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Monitor for delayed edema Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Bring SDS/Structure ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Tree. Immediate dilution is critical.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69632, 2-Bromoacetamide (Class Reference).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(cyclohexylmethyl)acetamide
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